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butein

Cat. No.: B8800826
M. Wt: 272.25 g/mol
InChI Key: AYMYWHCQALZEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Chalcones in Biomedical Research

Chalcones are characterized by their distinctive chemical structure, featuring an α,β-unsaturated carbonyl system connecting two aromatic rings nih.govchemrevlett.com. This structural motif is considered crucial for their pharmacological activities researchgate.net. Found widely in plants, chalcones serve as precursors to flavonoids chemrevlett.com. Their presence in various fruits, vegetables, and spices has led to their historical use in traditional medicine for treating a variety of ailments nih.govchemrevlett.comresearchgate.net.

In modern biomedical research, chalcones are recognized for their broad spectrum of biological effects. These include, but are not limited to, antioxidant, anti-inflammatory, anticancer, antidiabetic, antiviral, and antimicrobial properties nih.govresearchgate.netmdpi.comanjs.edu.iq. The versatility of chalcones as a chemical scaffold has made them attractive targets for drug discovery and the synthesis of novel derivatives with enhanced pharmacological profiles researchgate.netanjs.edu.iq. Their ability to interact with various biological targets and pathways underscores their significance in the search for new therapeutic agents mdpi.com.

Significance of Plant-Derived Bioactive Compounds in Translational Science

Plant-derived bioactive compounds, often referred to as phytochemicals, play a vital role in translational science – the process of converting scientific discoveries into practical applications that benefit human health hilarispublisher.comnih.gov. Plants have historically been a primary source of medicinal agents, and modern research continues to uncover the therapeutic potential of compounds isolated from botanical sources hilarispublisher.comresearchgate.netmdpi.com.

These natural compounds exhibit a wide array of health-promoting properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects hilarispublisher.commdpi.com. They can influence cellular signaling pathways, modulate immune responses, and help manage conditions such as oxidative stress and inflammation hilarispublisher.com. The interest in plant-derived compounds is driven by their potential to offer alternative or complementary approaches to conventional pharmaceuticals, particularly in preventive healthcare and the management of chronic diseases hilarispublisher.com. Challenges in translating these compounds into clinical practice include issues related to bioavailability and standardization, which are active areas of research hilarispublisher.com.

Overview of Butein (B1668091) as a Promising Research Compound

This compound (2′,3,4,4′-tetrahydroxychalcone) is a specific chalcone (B49325) that has emerged as a compound of significant interest in biomedical research researchgate.neteajm.orgmdpi.comresearchgate.net. It is a polyphenol found in several plant species, including Toxicodendron vernicifluum (formerly Rhus verniciflua), Dalbergia odorifera, Butea monosperma, and Coreopsis species researchgate.neteajm.orgresearchgate.netchemfaces.comwikipedia.orgchemicalbook.comnutraingredients.com. Historically, plants containing this compound have been utilized in traditional Asian medicine for various conditions, including gastritis and atherosclerosis eajm.orgresearchgate.netijbs.com.

Modern research has validated many of the traditional uses and revealed a wide range of biological activities for this compound. These include potent antioxidant, anti-inflammatory, and anticancer properties researchgate.netresearchgate.neteajm.orgmdpi.comresearchgate.netchemfaces.comijbs.comresearchgate.netmerckmillipore.com. This compound has been shown to influence various cellular processes and signaling pathways, making it a subject of intense investigation for its potential therapeutic applications researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. Its multifaceted biological profile positions this compound as a promising compound for further research aimed at understanding its mechanisms of action and potential applications in addressing various health challenges researchgate.netresearchgate.netnutraingredients.com.

Detailed research findings on this compound's activities are extensive and cover various areas. For instance, studies have investigated its effects on cancer cells, demonstrating its ability to suppress proliferation and induce apoptosis in various human cancer cell lines, including ovarian, cervical, hepatocellular, and acute lymphoblastic leukemia cells researchgate.netmdpi.comchemfaces.comijbs.commdpi.comnih.govebi.ac.uk. This compound has also shown promise in modulating inflammatory responses by affecting key signaling pathways eajm.orgmdpi.comresearchgate.netmdpi.com. Furthermore, its antioxidant properties have been demonstrated in various experimental settings researchgate.neteajm.orgchemfaces.comresearchgate.net.

The following table summarizes some reported biological activities of this compound based on research findings:

Biological ActivityExamples of Research FindingsRelevant Citations
AnticancerSuppresses proliferation and induces apoptosis in ovarian, cervical, hepatocellular, and leukemia cancer cells. Inhibits STAT3 and affects cell cycle. researchgate.netmdpi.comchemfaces.comijbs.commdpi.comnih.govebi.ac.uk
Anti-inflammatoryInhibits expression of inflammatory mediators like TNF-α and IL-1β. Affects NF-κB signaling. eajm.orgmdpi.comresearchgate.netmdpi.com
AntioxidantInhibits lipid peroxidation and reduces oxidative stress. Neutralizes free radicals. researchgate.neteajm.orgchemfaces.comresearchgate.net
HypotensiveSuggested to inhibit angiotensin converting enzyme. chemfaces.com
NeuroprotectiveInhibits glutamate-induced neurotoxicity and reduces oxidative stress in neural tissues. researchgate.netresearchgate.netresearchgate.net
AntidiabeticShows potential effects related to insulin (B600854) sensitivity and glucose levels. researchgate.netresearchgate.net
Tyrosine Kinase InhibitorInhibits tyrosine kinase activity of the EGF receptor and p60c-src. researchgate.netnutraingredients.commerckmillipore.comscbt.com

This table provides a snapshot of the diverse research areas exploring this compound's potential, highlighting its significance as a compound with multiple biological targets and effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B8800826 butein

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H

InChI Key

AYMYWHCQALZEGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O

Origin of Product

United States

Natural Occurrence and Research on Butein Sources

Plant Genera and Species as Butein (B1668091) Sources in Research

This compound is a chalcone (B49325) chemical found in various plant genera and species across different botanical families. Notable sources include Toxicodendron vernicifluum (formerly Rhus verniciflua), the Chinese lacquer tree, which is well-described as a natural source of this compound researchgate.netresearchgate.net. Other genera known to contain this compound are Dahlia, Butea, Searsia (formerly Rhus), and Coreopsis researchgate.netresearchgate.net.

Specific species that have been researched for their this compound content include Butea monosperma (Fabaceae), Dalbergia odorifera (Fabaceae), and Semecarpus anacardium (Anacardiaceae) researchgate.netresearchgate.net. Dahlia variabilis tuber extracts have also been identified as this compound-rich sources researchgate.net. This compound can be found in various parts of these plants, including leaves, heartwood, stem, rhizome, roots, flowers, seeds, fruits, and tubers researchgate.net.

Research has identified this compound and its derivatives in the ray florets and leaves of Dahlia variabilis jst.go.jp. In Butea monosperma, this compound, along with other flavonoids like butrin (B1195357) and isobutrin, has been isolated from the flowers scholarsresearchlibrary.comrjpbcs.comnih.gov. The bark of Adenanthera pavonina (Mimosaceae) and the wood also contain this compound rjppd.org.

Here is a table summarizing some researched plant sources of this compound:

GenusSpeciesFamilyParts Containing this compound (Research Focus)
ToxicodendronvernicifluumAnacardiaceaeBark
ButeamonospermaFabaceaeFlowers
DalbergiaodoriferaFabaceaeHeartwood, Root, Seeds
SemecarpusanacardiumAnacardiaceaePlant (general)
DahliavariabilisAsteraceaeTubers, Leaves, Ray Florets
Coreopsislanceolata, douglasii, giganteaAsteraceaePlant (general), Flowers
Searsia(formerly Rhus)AnacardiaceaePlant (general)
AdenantherapavoninaMimosaceaeBark, Wood
MyrmecodiapendansRubiaceaePlant (general)

Traditional Medicinal Contexts and Ethnopharmacological Research Foundations for this compound

Plant extracts rich in this compound have a long history of use in folk medicine, particularly in Asian countries like China, Korea, and Japan researchgate.netresearchgate.netnih.gov. Rhus verniciflua Stokes, a source of this compound, has been recognized for its medicinal value in East Asia and traditionally used for treating various ailments, including hepatic disorders, gastritis, and atherosclerosis researchgate.neteajm.orgeajm.org. Butea monosperma is another well-known medicinal plant in India and other tropical regions nih.gov. Its flowers are traditionally used for hepatic disorders, viral hepatitis, diarrhea, and as a depurative and tonic rjpbcs.com.

Ethnopharmacological research plays a crucial role in identifying bioactive compounds from natural sources used in traditional medicine nano-ntp.com. This field combines knowledge from botany, chemistry, pharmacology, and anthropology to explore the therapeutic potential of plants based on indigenous knowledge nano-ntp.com. The traditional uses of this compound-containing plants provide a foundation for modern scientific investigation into the pharmacological properties of this compound researchgate.netresearchgate.netnih.gov. For instance, the traditional use of Rhus verniciflua has led to research on this compound's effects on inflammation and cancer eajm.orgmdpi.com. Similarly, the traditional uses of Butea monosperma flowers have prompted studies on the anti-inflammatory effects of its constituents, including this compound nih.govareeo.ac.ir.

Extraction and Isolation Methodologies for this compound Research

The extraction and isolation of this compound from plant sources involve various techniques aimed at obtaining the compound in a purified form for research. Common methods include extraction using different solvents based on the polarity of this compound. For example, this compound has been isolated from Butea monosperma petals using repeated extraction with various solvent systems, including ethanol (B145695) and methanol, under cold and hot percolation techniques scholarsresearchlibrary.com. Methanol extract of Butea monosperma flowers has been subjected to preparative TLC for the isolation of this compound scholarsresearchlibrary.com.

Another approach involves using a Soxhlet extraction apparatus with solvents like ethanol troindia.in. After extraction, the residue can be further processed using different solvents such as petroleum ether, diethyl ether, ethyl acetate (B1210297), and butyl alcohol troindia.in. Column chromatography, often using silica (B1680970) gel, is a common purification step, with gradient elution using solvent systems like dichloromethane-diethyl ether troindia.in.

For Rhus verniciflua, this compound has been isolated from the ethyl acetate fraction of the bark extract using bioactivity-guided isolation techniques, including medium-pressure liquid chromatography researchgate.netbmbreports.org. Research on Dalbergia odorifera has also involved the isolation of this compound, with studies investigating its antioxidant properties nih.govacademicjournals.orgfrontiersin.orgresearchgate.net.

Eco-friendly extraction methods are also being explored, such as hot aqueous extraction for obtaining dye containing this compound from Butea monosperma flowers acs.org. Following extraction, techniques like lyophilization and silica gel chromatography can be used for purification acs.org.

While extraction from natural sources can be tedious and time-consuming with potentially low yields, chemical synthesis methods for this compound also exist, often involving Claisen-Schmidt condensation mdpi.com. However, research focused on natural this compound utilizes various extraction and isolation techniques to obtain the compound from its plant sources for further study scholarsresearchlibrary.comtroindia.inresearchgate.netbmbreports.orgacs.org.

This compound is a tetrahydroxychalcone, a type of flavonoid, known for its presence in various plant species and contributing to yellow coloration in flowers. Its biosynthesis involves specific enzymatic steps within the broader phenylpropanoid and flavonoid pathways.

Butein Biosynthesis Pathways and Genetic Regulation

Chalcone (B49325) Biosynthesis Pathways Preceding Butein (B1668091) Formation

The initial steps leading to this compound involve the synthesis of a specific chalcone precursor. This process is catalyzed by key enzymes in the flavonoid pathway.

Role of Chalcone Synthase (CHS) and Chalcone Reductase (CHR) in Isoliquiritigenin (B1662430) Biosynthesis

Chalcone synthase (CHS) is a pivotal enzyme in the flavonoid biosynthetic pathway, catalyzing the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone. frontiersin.orgnih.gov In the context of this compound biosynthesis, the product of CHS is typically a tetrahydroxychalcone precursor. However, the formation of isoliquiritigenin (2',4,4'-trihydroxychalcone), a direct precursor to this compound, involves the coordinated action of both CHS and chalcone reductase (CHR). jst.go.jpbiorxiv.orgjst.go.jp While CHS forms a chalcone intermediate, CHR is involved in the reduction step that leads to the production of 6'-deoxychalcones like isoliquiritigenin. jst.go.jpnih.gov Isoliquiritigenin is considered the first route-specific product in deoxyflavonoid biosynthesis. jst.go.jp

Gene Elucidation for Chalcone Reducer (CHR) in this compound Biosynthesis

The gene encoding chalcone reductase (CHR) involved in this compound biosynthesis has been a subject of research. Studies in Dahlia variabilis (dahlia) have identified a novel CHR gene that is distinct from the CHR genes found in legumes, which are involved in isoflavone (B191592) biosynthesis. biorxiv.orgbiorxiv.orgresearchgate.net This dahlia CHR gene, referred to as DvCHR, belongs to the aldo-keto reductase (AKR) 13 family, whereas legume CHRs are typically in the AKR4A family. nih.govbiorxiv.org Comparative RNA-seq analysis between dahlia cultivars accumulating this compound and those deficient in it helped identify DvCHR based on differential expression levels. biorxiv.orgresearchgate.net While single overexpression of DvCHR in tobacco did not lead to isoliquiritigenin accumulation, co-overexpression with a chalcone 4'-O-glucosyltransferase (Am4'CGT) and a MYB transcription factor (CaMYBA) successfully induced its accumulation, indicating the collaborative nature of these genes in the pathway. biorxiv.orgresearchgate.net

Chalcone 3-Hydroxylase (CH3H) in this compound Formation

The conversion of isoliquiritigenin to this compound is a key hydroxylation step. This reaction is catalyzed by the enzyme chalcone 3-hydroxylase (CH3H). jst.go.jpbiorxiv.orgresearchgate.net CH3H is a cytochrome P450-dependent mono-oxygenase that introduces a hydroxyl group at the 3-position of the chalcone B-ring. oup.comoup.com Research in Cosmos sulphureus, a plant known to accumulate this compound derivatives, led to the isolation and characterization of a CH3H cDNA clone. oup.comoup.comnih.gov This recombinant protein demonstrated high specificity for chalcones like isoliquiritigenin, although some low activity towards other flavonoids was also observed. oup.comoup.com The expression of CH3H is often highest in tissues where chalcone pigments are formed, such as young flower buds. oup.comoup.com

Enzymatic Biotransformations of this compound Precursors

Beyond the core CHS, CHR, and CH3H steps, other enzymatic biotransformations can occur involving this compound precursors or this compound itself. For instance, glycosylation is a common modification of flavonoids, including 6'-deoxychalcones like isoliquiritigenin and this compound. researchgate.net In dahlia, glycosyltransferases, specifically those belonging to the UGT88 family, have been identified with 6'-deoxychalcone 4'-glucosyltransferase activity, leading to compounds like this compound 4'-glucoside. researchgate.netnih.govresearchgate.net These modifications can influence the stability and accumulation of the compounds. Additionally, in some species like Coreopsis grandiflora, this compound can serve as a substrate for further enzymatic conversion into aurones, catalyzed by enzymes like polyphenol oxidase. jst.go.jpresearchgate.netresearchgate.net Studies using microorganisms like Aspergillus alliaceus have also shown the potential for biotransformation of isoliquiritigenin to this compound and subsequent conversion to aurones via cytochrome P450 and catechol oxidase activities, mimicking plant biosynthetic processes. researchgate.netresearchgate.net

Genetic and Evolutionary Aspects of this compound Biosynthesis in Plant Species

The presence of this compound in various, often unrelated, plant genera such as Butea, Dahlia, Coreopsis, and Searsia suggests interesting genetic and evolutionary patterns. researchgate.net The enzymes involved in this compound biosynthesis, particularly CHS and CHR, are part of larger gene families that have evolved over time. frontiersin.orgnih.govfrontiersin.org The identification of a distinct CHR in dahlia compared to legumes highlights convergent evolution or diversification of enzyme function within the aldo-keto reductase superfamily for the synthesis of different flavonoid subclasses. biorxiv.orgnih.govbiorxiv.org The evolution of plant specialized metabolism, including flavonoid pathways, is linked to adaptation to environmental stresses and has involved gene duplication and diversification. frontiersin.orgresearchgate.net Studies on the CHS gene family across a wide range of plant species indicate that these genes are relatively conserved in structure but have undergone lineage-specific transposition events during evolution. frontiersin.orgnih.gov The presence and expression patterns of the genes encoding CHS, CHR, and CH3H in different plant species determine their capacity to produce this compound and its derivatives. biorxiv.orgoup.comoup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5281222
Isoliquiritigenin638278
This compound 4'-glucoside12303942

Data Tables

Note: The tables below are presented in a static format. In a digital context, these could be implemented as interactive elements allowing for sorting or filtering.

Table 1: Key Enzymes in this compound Biosynthesis and Their Reactions

EnzymeAbbreviationCatalyzed ReactionPrecursor(s)Product(s)
Chalcone SynthaseCHSCondensation and cyclizationp-coumaroyl-CoA, Malonyl-CoAChalcone
Chalcone ReductaseCHRReduction leading to 6'-deoxychalcone formationChalcone intermediateIsoliquiritigenin
Chalcone 3-HydroxylaseCH3HHydroxylation at the 3-position of the B-ringIsoliquiritigeninThis compound
Chalcone 4'-O-glucosyltransferaseC4'GT or Am4'CGTGlycosylation at the 4'-hydroxyl groupThis compound, IsoliquiritigeninThis compound 4'-glucoside, Isoliquiritigenin 4'-glucoside

Table 2: Gene Elucidation of CHR in Dahlia

SpeciesCHR Gene NameFamilyPhylogenetic Relationship to Legume CHRsKey Finding
Dahlia variabilisDvCHRAKR 13 familyPhylogenetically differentInvolved in isoliquiritigenin biosynthesis; expression correlates with this compound accumulation. nih.govbiorxiv.orgresearchgate.net

Chemical Synthesis and Structural Derivatization Strategies for Butein Research

Synthetic Methodologies for Butein (B1668091)

The primary method for the chemical synthesis of this compound involves the Claisen-Schmidt condensation reaction. nih.goveco-vector.com This reaction typically involves the condensation of 2',4'-dihydroxyacetophenone (B118725) with 3,4-dihydroxybenzaldehyde. nih.gov

One improved method for this compound synthesis utilizes aldol (B89426) condensation catalyzed by thionyl chloride (SOCl₂) in ethyl alcohol (EtOH). nih.govnih.gov This approach allows for a straightforward, one-step synthesis without the need for protecting the hydroxyl groups on the reactants. nih.gov Studies optimizing this method have investigated parameters such as the molar ratio of reactants, catalyst dosage, and reaction time to maximize the yield. nih.govnih.gov For instance, a molar ratio of 1:1 for 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde, with SOCl₂ (1 mol L⁻¹) in EtOH at room temperature for 1 hour, has been reported to achieve a yield of up to 88%. nih.gov

Another synthetic route involves a partially modified scheme where precursor compounds undergo protection reactions using methoxy-methyl chloride (MOMCl) before a condensation reaction. jst.go.jp This is followed by cyclization and deprotection steps to yield this compound. jst.go.jp

Data on the yield of this compound synthesis using the Claisen-Schmidt reaction with alkaline condensation of resacetophenone with protocatechuic aldehyde has been reported as 44.4%. eco-vector.com

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound analogs and derivatives is crucial for understanding the relationship between their chemical structure and biological activity. This involves modifying the basic this compound structure to investigate how different substituents or structural changes affect its properties. While specific details on the design and synthesis of a wide range of this compound analogs for comprehensive SAR studies were not extensively detailed in the search results, the synthesis of this compound itself and its analysis as a xanthine (B1682287) oxidase inhibitor highlights how synthetic methods are employed to obtain compounds for biological evaluation. nih.govnih.govresearchgate.net

The synthesis of this compound analogs often involves similar condensation reactions as the parent compound, but with modified starting materials (different substituted acetophenones or benzaldehydes). This allows for the introduction of various functional groups and alterations to the hydroxylation pattern, which can then be tested for altered biological activities.

Biocatalytic Approaches in this compound Synthesis

Biocatalysis offers an alternative, often more environmentally friendly, approach to chemical synthesis, utilizing enzymes or microorganisms to facilitate chemical transformations. Research has explored the use of biocatalytic methods for this compound synthesis, often mimicking natural biosynthetic pathways.

Aspergillus alliaceus UI315 has been investigated for its potential to catalyze the biotransformation of chalcones, including the conversion of isoliquiritigenin (B1662430) (a tetrahydroxychalcone) to this compound. iiim.res.inresearchgate.netresearchgate.netacs.org This biotransformation involves enzymatic hydroxylation, suggested to be catalyzed by a cytochrome P450 enzyme system. iiim.res.inresearchgate.netacs.org A second enzyme in A. alliaceus, identified as a catechol oxidase, can further catalyze the oxidation of this compound to form aurone (B1235358) products. researchgate.netacs.org This demonstrates that microbial systems possess the enzymatic machinery capable of synthesizing this compound through oxidative processes. researchgate.netacs.org These biocatalytic approaches provide insights into the natural biosynthesis of this compound and offer potential routes for its sustainable production.

Advanced Molecular Mechanisms of Butein Action in Preclinical Models

Modulation of Cellular Signaling Pathways

Butein's biological activities are largely attributed to its ability to interfere with critical signaling networks that regulate inflammation, cell proliferation, survival, and antioxidant responses. Its polypharmacological nature allows it to target multiple nodes within these interconnected pathways, leading to a cascade of downstream effects.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes and is constitutively active in many chronic diseases and cancers. This compound (B1668091) has been consistently shown to be a potent inhibitor of this pathway through a multi-step mechanism.

Research indicates that this compound directly targets the IκB kinase (IKK) complex, a critical upstream activator of the canonical NF-κB pathway. karger.comnih.gov Specifically, this compound has been found to directly inhibit IKKβ by binding to its cysteine 179 residue. karger.com This inhibition prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the primary NF-κB inhibitor, IκBα. nih.govresearchgate.net

By stabilizing IκBα, this compound ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby preventing its translocation into the nucleus. karger.comnih.gov This crucial step has been observed in various preclinical models, including tumor necrosis factor (TNF)-α-stimulated human keratinocytes (HaCaT) and HTLV-1-infected T-cells. researchgate.netnih.gov The blockade of p65 nuclear translocation effectively halts the entire downstream signaling cascade.

Consequently, this compound suppresses the transcription of a wide array of NF-κB target genes. These genes are integral to processes such as cell proliferation (e.g., Cyclin D1, c-Myc), survival and anti-apoptosis (e.g., Bcl-2, Bcl-xL, XIAP, c-IAP2, survivin), and invasion and metastasis (e.g., MMP-9, COX-2). karger.comresearchgate.netresearchgate.net For instance, this compound has been shown to suppress NF-κB binding to the promoter region of the MMP-9 gene, directly inhibiting its expression. researchgate.net This comprehensive suppression of NF-κB signaling is believed to be a primary mechanism behind this compound's observed anti-inflammatory and anti-cancer activities in preclinical studies. karger.comnih.gov

Table 1: this compound's Regulation of the NF-κB Signaling Pathway in Preclinical Models

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a novel inhibitor of both constitutive and inducible STAT3 activation. nih.gov

The primary mechanism of STAT3 inhibition by this compound involves a dual action on upstream kinases and the induction of a key phosphatase. This compound effectively suppresses the constitutive phosphorylation of upstream kinases responsible for STAT3 activation, including Janus-like kinase 1 (JAK1), JAK2, and the non-receptor tyrosine kinase c-Src. nih.govresearchgate.net By inhibiting these kinases, this compound prevents the initial phosphorylation of STAT3 at the critical tyrosine 705 residue, which is a prerequisite for its activation.

Furthermore, a significant component of this compound's mechanism is the induction of the protein tyrosine phosphatase SHP-1. nih.govresearchgate.net SHP-1 directly dephosphorylates and inactivates STAT3. Studies have shown that this compound treatment increases the expression of SHP-1, and the reversal of this compound's effects by the phosphatase inhibitor vanadate confirms the involvement of SHP-1. nih.gov Critically, silencing the SHP-1 gene with small interfering RNA (siRNA) abolishes this compound's ability to inhibit STAT3 activation, cementing the essential role of this phosphatase in this compound's mechanism of action. nih.gov

Preventing STAT3 phosphorylation effectively blocks its subsequent dimerization, translocation to the nucleus, and DNA-binding activity. karger.com This has been demonstrated in multiple myeloma, hepatocellular carcinoma, and ovarian cancer cells. karger.comresearchgate.netresearchgate.net As a result, this compound down-regulates the expression of numerous STAT3-regulated genes that promote cancer progression, including those involved in cell cycle control (Cyclin D1), anti-apoptosis (Bcl-2, Bcl-xL, Mcl-1, survivin), and angiogenesis (VEGF). researchgate.netresearchgate.net This comprehensive inhibition of the STAT3 pathway contributes significantly to this compound's anti-proliferative and pro-apoptotic effects in preclinical cancer models. nih.govresearchgate.net

Table 2: this compound's Inhibition of the STAT3 Signaling Pathway in Preclinical Models

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Preclinical evidence demonstrates that this compound effectively suppresses this signaling cascade at multiple levels.

Studies in various cancer cell lines, including cervical (HeLa), melanoma (B16F10), and breast cancer (MCF-7, MDA-MB-231), have shown that this compound reduces the phosphorylation of key components of this pathway. karger.comresearchgate.netresearchgate.net Specifically, this compound treatment leads to a significant decrease in the phosphorylated (active) forms of PI3K, Akt (at serine 473), and mTOR. karger.comnih.gov

The inhibition of Akt and mTOR by this compound disrupts the downstream translational machinery. This compound has been shown to decrease the phosphorylation of key mTORC1 downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net The inhibition of this machinery is linked to the downregulation of proteins involved in metastasis, such as matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA). researchgate.net

The suppressive effect of this compound on the PI3K/Akt/mTOR pathway is a key mechanism underlying its anti-cancer properties. In cervical cancer, this inhibition contributes to the suppression of tumor growth both in vitro and in vivo. karger.comnih.gov In breast cancer models, this compound derivatives that inhibit the PI3K/Akt pathway were found to repress the expression of the oncogenic protein DDX3. researchgate.net Furthermore, by inhibiting the pro-survival Akt signaling, this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin. mdpi.com

Table 3: this compound's Interaction with the PI3K/Akt/mTOR Signaling Pathway in Preclinical Models

The Extracellular Signal-Regulated Kinases (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) family, regulates a wide range of cellular processes, including proliferation and differentiation. This compound's effect on this pathway appears to be highly context-dependent, leading to either inhibition or activation depending on the cellular model.

In numerous cancer and inflammation models, this compound acts as an inhibitor of ERK1/2 signaling. Studies have shown that this compound reduces the phosphorylation of ERK1/2 in breast cancer cells (MCF-10A and MCF-7), human lung epithelial cells (A549), and endothelial progenitor cells. researchgate.netresearchgate.netresearchgate.net This inhibitory action is associated with its anti-inflammatory and anti-cancer effects. For example, in breast cancer cells stimulated with phorbol 12-myristate 13-acetate (PMA), this compound's inhibition of phospho-ERK1/2 leads to the downregulation of COX-2 expression. researchgate.net

A primary downstream target of the ERK1/2 pathway is the Activator Protein-1 (AP-1) transcription factor, a dimeric complex typically formed by proteins from the Jun and Fos families. This compound has been found to suppress AP-1 activity. In HTLV-1-infected T-cells, this compound causes a dose-dependent suppression of AP-1 activation by reducing the protein levels of its components, JunB and JunD. karger.comresearchgate.net This inhibition of the ERK/AP-1 axis contributes to this compound's anti-proliferative effects.

Conversely, in a non-cancerous context, this compound can activate the ERK1/2 pathway. A study using mouse primary bone marrow-derived mesenchymal stem cells (mBMSCs) demonstrated that this compound promotes their differentiation into osteoblasts by stimulating the phosphorylation of ERK1/2. nih.gov This finding highlights this compound as a potential osteo-anabolic agent and underscores the cell-type-specific nature of its interaction with the ERK1/2 pathway. nih.gov

Table 4: this compound's Modulation of the ERK1/2 Signaling Pathway in Preclinical Models

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. This compound is a potent activator of this protective pathway, a function that underlies its antioxidant and cytoprotective effects.

Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound disrupts the Nrf2-Keap1 complex, allowing Nrf2 to translocate into the nucleus. karger.comnih.gov One study in adipocytes suggests that this compound promotes the degradation of Keap1, thereby freeing Nrf2. researchgate.net

Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of numerous target genes, initiating their transcription. This compound has been shown to dose-dependently increase ARE-driven luciferase activity in neuronal and microglial cells. karger.com This leads to the enhanced expression of a battery of phase II detoxifying and antioxidant enzymes.

The most prominently induced Nrf2 target gene by this compound is Heme oxygenase-1 (HO-1). karger.comresearchgate.net Increased expression of HO-1 has been observed in mouse hippocampal cells (HT22), BV2 microglia, H9c2 cardiomyoblasts, and rats with chronic heart failure following this compound treatment. karger.comnih.govresearchgate.net Other key antioxidant genes upregulated by the this compound-Nrf2 axis include NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase catalytic subunit (GCLC), the latter being the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione. nih.govresearchgate.net

The activation of the Nrf2 pathway by this compound is linked to upstream kinases. Studies have shown that the PI3K/Akt and ERK signaling pathways are involved in mediating this compound's effect on Nrf2. karger.comresearchgate.net Inhibition of these kinases can abolish this compound-induced Nrf2 nuclear translocation and subsequent HO-1 expression. karger.com This activation of the Nrf2/ARE pathway is a critical mechanism for this compound's neuroprotective and cardioprotective actions against oxidative stress. karger.comnih.gov

Table 5: this compound's Activation of the Nrf2/ARE Signaling Pathway in Preclinical Models

Autophagy is a cellular catabolic process that degrades and recycles cellular components to maintain homeostasis. The AMP-activated protein kinase (AMPK)/mTOR signaling pathway is a master regulator of this process. Research has identified that this compound can induce autophagy by modulating this critical pathway.

A key study in human normal and osteoarthritis (OA) chondrocytes demonstrated that this compound activates autophagy. karger.comnih.gov The mechanism is initiated by the activation of AMPK, the cellular energy sensor. This compound treatment was shown to increase the phosphorylation of AMPKα at its activating site, Threonine-172. karger.comresearchgate.net

Activated AMPK exerts a dual effect to promote autophagy. First, it directly phosphorylates and activates the Unc-51 like autophagy activating kinase 1 (ULK1) at Serine-317. karger.com ULK1 is a key kinase that initiates the formation of the autophagosome. Second, AMPK phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2) at Serine-1387. karger.comnih.gov Activated TSC2, in turn, inhibits the mTOR complex 1 (mTORC1), which is a major negative regulator of autophagy. This compound was shown to inhibit the phosphorylation of mTOR at Serine-2448 and its downstream target p70S6K, confirming the suppression of mTORC1 activity. karger.comnih.gov

Therefore, this compound activates autophagy through a coordinated mechanism: direct activation of the initiator kinase ULK1 and removal of the inhibitory brake from mTORC1. This this compound-induced autophagy was found to be functionally important for its anti-inflammatory effects. In OA chondrocytes, the activation of autophagy was essential for suppressing the IL-1β-induced expression of the pro-inflammatory cytokine IL-6. karger.comnih.gov

Table 6: this compound's Role in AMPK/mTOR Signaling and Autophagy Activation in Preclinical Models

SIRT1/ADAM10 Signaling Pathway in Neuroprotection

This compound has demonstrated neuroprotective properties in preclinical models by modulating the SIRT1/ADAM10 signaling pathway. In studies involving human dopaminergic SH-SY5Y cells subjected to oxidative stress, pretreatment with this compound was found to preserve the levels of Sirtuin 1 (SIRT1) and A Disintegrin and Metalloproteinase 10 (ADAM10). elsevierpure.comnih.gov Oxidative stress, a key factor in neurodegenerative diseases, was induced by hydrogen peroxide (H₂O₂), leading to reduced cell viability and increased apoptosis. However, cells pretreated with this compound showed protection against this induced cell death. elsevierpure.comnih.gov

The mechanism involves the maintenance of SIRT1, a histone deacetylase linked to longevity and cellular stress resistance. SIRT1 activation is believed to have a neuroprotective function, partly by suppressing the production of amyloid-β peptides, a hallmark of Alzheimer's disease. researchgate.net It achieves this by activating transcription factors that upregulate ADAM10, which functions as an α-secretase. researchgate.net This enzyme cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, preventing the formation of harmful amyloid-β peptides. researchgate.net Molecular docking analyses have further suggested that this compound can interact with the activator-binding sites of SIRT1, similar to the known activator resveratrol. elsevierpure.com By maintaining the levels of both SIRT1 and ADAM10, this compound supports a neuroprotective signaling cascade that mitigates oxidative stress-induced neuronal damage. elsevierpure.comnih.gov

Forkhead Box O3a (FOXO3a) Pathway Regulation

This compound has been shown to regulate the Forkhead Box O3a (FOXO3a) signaling pathway, a critical downstream effector of various signaling cascades that control cellular processes like apoptosis, cell cycle arrest, and stress resistance. nih.govfrontiersin.org In ovarian cancer models, this compound was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) by interfering with Interleukin-6 (IL-6) signaling. researchgate.netmdpi.com This inhibition of STAT3 phosphorylation leads to the accumulation of FOXO3a in the nucleus. researchgate.netmdpi.com Nuclear translocation of FOXO3a is a key step in its activation, allowing it to regulate the transcription of its target genes.

Once in the nucleus, FOXO3a can upregulate the expression of proteins such as the cyclin-dependent kinase inhibitor p27kip1, which contributes to cell cycle arrest. researchgate.netmdpi.com Studies have demonstrated that this compound treatment leads to increased nuclear levels of FOXO3a and subsequent upregulation of p27kip1. mdpi.com Furthermore, in combination with other agents like cisplatin, this compound has been observed to enhance the expression and nuclear translocation of FOXO3a, thereby sensitizing cancer cells to apoptosis. researchgate.net The regulation of the FOXO3a pathway by this compound highlights a crucial mechanism through which it exerts its anticancer effects by modulating gene expression related to cell proliferation and survival. researchgate.netmdpi.com

Aurora B Kinase Inhibition

This compound has been identified as a direct inhibitor of Aurora B kinase, a key regulator of mitosis. ijbs.comresearchgate.net In hepatocellular carcinoma (HCC) cells, this compound has been shown to directly interact with Aurora B and selectively inhibit its kinase activity, without significantly affecting Aurora A or Aurora C kinases. ijbs.com This inhibition is dose-dependent, and competition assays suggest that this compound competes with ATP for binding to Aurora B. ijbs.com

The inhibition of Aurora B kinase activity by this compound has significant downstream consequences. A primary substrate of Aurora B is Histone H3, and this compound treatment effectively blocks the phosphorylation of Histone H3. ijbs.comresearchgate.net This disruption of a critical mitotic event leads to G2/M phase cell cycle arrest and subsequent apoptosis in HCC cells. ijbs.comresearchgate.net The importance of Aurora B as a target for this compound's anticancer activity is underscored by the observation that the antitumor effects of this compound are significantly diminished in cells where Aurora B has been knocked down. ijbs.comresearchgate.net In vivo studies using HCC xenograft models have further confirmed that oral administration of this compound can restrain tumor growth, accompanied by a significant decrease in the expression of phosphor-histone H3. ijbs.com

Table 1: Effect of this compound on Aurora B Kinase Activity and Downstream Markers in Hepatocellular Carcinoma (HCC) Cells
ParameterObservationReference
Aurora B Kinase ActivityDose-dependently inhibited by this compound. ijbs.com
Histone H3 PhosphorylationCompletely blocked by 60μM this compound. ijbs.com
Cell CycleInduced G2/M arrest. ijbs.com
ApoptosisInduced in HCC cells. ijbs.com
Effect in Aurora B Knockdown CellsThis compound-mediated antitumor activities were substantially impaired. ijbs.com

Vimentin Phosphorylation Inhibition and Proteolysis

This compound modulates the intermediate filament protein vimentin, which plays a crucial role in epithelial-mesenchymal transition (EMT), cell migration, and the maintenance of cancer stem cells. nih.gov At lower concentrations, this compound has been found to suppress the phosphorylation of vimentin. nih.gov Vimentin phosphorylation is a critical step that protects it from caspase-mediated proteolysis and is essential for processes like cell migration. nih.govnih.gov By inhibiting this phosphorylation, this compound can suppress the migratory capabilities of cancer cells. nih.gov

Interestingly, at higher concentrations, this compound's mechanism of action on vimentin shifts. It activates caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This activation of caspase-3 leads to the proteolysis of vimentin. nih.gov The dual action of this compound—inhibiting vimentin phosphorylation at lower concentrations to impede migration and inducing its proteolytic cleavage at higher concentrations to promote apoptosis—highlights a novel mechanism for its anticancer activity, particularly in targeting metastatic processes. nih.gov

Cyclooxygenase (COX-1, COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression Modulation

The interplay between cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) is a critical aspect of the inflammatory response. nih.gov Both COX-2 and iNOS are often co-induced in inflammatory cells, and their products, prostaglandins and nitric oxide (NO) respectively, can mutually modulate each other's activity. nih.govnih.gov Research has shown that NO can have divergent effects on COX isoforms, activating COX-1 while inhibiting COX-2-derived prostaglandin production. researchgate.netnih.gov

While direct studies extensively detailing this compound's specific modulatory effects on COX-1, COX-2, and iNOS expression are multifaceted, its known anti-inflammatory properties suggest an interaction with these pathways. For instance, this compound has been shown to inhibit the expression of iNOS in other contexts, thereby reducing NO production. Given the cross-talk between these pathways, where inhibitors of one can affect the other, it is plausible that this compound's anti-inflammatory effects are, in part, mediated through the modulation of COX and iNOS expression and activity. nih.gov The reduction of pro-inflammatory mediators like prostaglandins and NO is a key component of its therapeutic potential.

Epidermal Growth Factor Receptor (EGFR) Autophosphorylation Repression

This compound acts as a specific inhibitor of protein tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a notable target. nih.gov EGFR is a receptor tyrosine kinase that, upon binding to its ligand, undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. uky.edunih.govelifesciences.org This autophosphorylation is a critical step in activating downstream signaling pathways that regulate cell proliferation, survival, and differentiation. elifesciences.org

This compound has been demonstrated to inhibit the EGF-stimulated autophosphorylation of the EGFR in HepG2 cells. nih.gov In vitro kinase assays have confirmed that this compound inhibits the tyrosine-specific protein kinase activity of the EGFR with an IC50 value of 65 μM. nih.gov The mode of inhibition is competitive with respect to ATP, indicating that this compound likely binds to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate groups. nih.gov In contrast to its potent inhibition of tyrosine kinases, this compound shows non-significant inhibition of serine/threonine-specific protein kinases such as protein kinase C (PKC) and cAMP-dependent protein kinase (PKA), highlighting its specificity. nih.gov

Regulation of Gene Expression and Protein Modulation

This compound exerts significant influence on cellular function through the broad regulation of gene expression and modulation of protein activity. At the transcriptional level, this compound has been shown to suppress the expression of genes regulated by the STAT3 transcription factor. nih.gov In multiple myeloma cells, this compound treatment leads to a time-dependent suppression of the mRNA expression of anti-apoptotic genes such as Bcl-2 and Bcl-xL. nih.gov This downregulation of survival genes is a key mechanism contributing to this compound's pro-apoptotic effects.

In addition to repressing gene expression, this compound can also induce the expression of certain genes. For example, it has been found to induce the expression of the protein tyrosine phosphatase SHP-1. nih.gov SHP-1 can dephosphorylate and inactivate signaling proteins like STAT3, creating a negative feedback loop that further contributes to the suppression of STAT3 signaling. nih.gov Furthermore, in the context of osteogenesis, this compound has been shown to significantly upregulate the mRNA expression of both early (e.g., Runx2, Alp) and late (e.g., Ocn, Opn) osteoblastic markers in bone marrow-derived stem cells. nih.govresearchgate.net This indicates a role for this compound in promoting cell differentiation through the activation of specific genetic programs.

At the protein level, this compound modulates the activity of various signaling molecules. As previously discussed, it inhibits the phosphorylation and thus the activity of kinases such as Aurora B and EGFR. ijbs.comnih.gov It also affects the phosphorylation status of signaling proteins like ERK1/2 and p38 MAPK, further influencing cellular processes like proliferation and apoptosis. nih.govspandidos-publications.com This multifaceted regulation of both gene expression and protein function underscores the pleiotropic effects of this compound on cellular signaling networks.

Table 2: Modulation of Gene and Protein Expression by this compound
Target MoleculeEffect of this compoundFunctional ConsequenceReference
Bcl-2, Bcl-xL (mRNA)DownregulationInduction of apoptosis nih.gov
SHP-1 (protein)Induction of expressionSuppression of STAT3 signaling nih.gov
Osteoblast-related genes (mRNA)UpregulationPromotion of osteoblast differentiation nih.govresearchgate.net
Aurora B Kinase (protein)Inhibition of activityG2/M cell cycle arrest, apoptosis ijbs.com
EGFR (protein)Inhibition of autophosphorylationInhibition of cell proliferation nih.gov

Interactions with Specific Molecular Targets

Beyond its effects on gene and protein expression, this compound has been shown to directly interact with specific molecular targets, thereby modulating their activity. One of the most well-documented direct interactions of this compound is with the pro-inflammatory cytokine, Interleukin-6 (IL-6).

Surface plasmon resonance (SPR) analysis has confirmed that this compound can directly bind to the IL-6 protein. rsc.org This physical interaction is functionally significant as it blocks the binding of IL-6 to its receptor, IL-6Rα. rsc.org By preventing the formation of the IL-6/IL-6Rα complex, this compound effectively inhibits the initiation of the IL-6 signaling cascade, including the subsequent phosphorylation and activation of STAT3. This direct antagonism of IL-6 activity represents a key aspect of this compound's anti-inflammatory and anti-cancer properties, particularly in diseases where IL-6 signaling is a major driver of pathology.

Protein Tyrosine Kinase Inhibition

This compound has been identified as a specific inhibitor of protein tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of these kinases is often implicated in the development and progression of cancer.

This compound exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), a key member of the receptor tyrosine kinase family. Studies have shown that this compound inhibits the tyrosine kinase activity of EGFR in vitro with a half-maximal inhibitory concentration (IC50) of 8 µM. drugbank.com The mechanism of this inhibition is competitive with respect to adenosine triphosphate (ATP), suggesting that this compound binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of a phosphate group to its substrate. drugbank.comnih.gov Molecular modeling studies support this, indicating that this compound can dock into the ATP binding site of EGFR, with hydrogen bonds and hydrophobic interactions playing a significant role in the binding. drugbank.com

Beyond EGFR, this compound has also been shown to inhibit the activity of other tyrosine kinases, such as p60c-src, with an IC50 value of 65 µM. drugbank.comnih.gov Furthermore, this compound has been investigated for its potential to overcome resistance to conventional EGFR inhibitors. For instance, it has been identified as a dual inhibitor of both MET and EGFR, which could be beneficial in non-small cell lung cancer (NSCLC) that has developed resistance to gefitinib. nih.gov In preclinical models of acute lymphoblastic leukemia (ALL), this compound has been shown to inhibit cell proliferation and induce cell cycle arrest through the FOXO3a/p27kip1 pathway, with IC50 values ranging from 19.26 µM to 22.89 µM in different ALL cell lines. nih.gov In human ovarian cancer cells, this compound inhibits cell growth by blocking the IL-6/IL-6Rα interaction and regulating the IL-6/STAT3/FoxO3a pathway, with IC50 values of 64.7 µM and 175.3 µM in A2780 and SKOV3 cells, respectively. mdpi.com However, it is noteworthy that certain HER2-positive breast cancer cell lines have shown resistance to this compound. nih.gov

Inhibitory Activity of this compound on Protein Tyrosine Kinases and Cancer Cell Lines

TargetCell LineIC50 Value (µM)Mechanism of Action
EGFRIn vitro8ATP-competitive inhibition
p60c-srcIn vitro65-
Acute Lymphoblastic Leukemia (ALL)CEM-C119.26Induction of cell cycle arrest via FOXO3a/p27kip1 pathway
MOLT-420.10
RS4-1122.29
CEM-C722.89
Ovarian CancerA278064.7Inhibition of IL-6/STAT3/FoxO3a pathway
SKOV3175.3

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. This compound has been identified as a potent inhibitor of xanthine oxidase.

Kinetic studies have revealed that this compound inhibits XO in an irreversible and competitive manner. nih.govresearchgate.net The IC50 value for this compound's inhibition of XO has been determined to be 2.93 x 10⁻⁶ mol L⁻¹. nih.govresearchgate.net The proposed mechanism of inhibition involves the insertion of this compound into the active site of the enzyme, thereby occupying the catalytic center and preventing the entry of the substrate, xanthine. nih.govresearchgate.net This interaction is thought to induce conformational changes in the enzyme. nih.gov

Fluorescence titration and synchronous fluorescence spectroscopy studies have shown that this compound can bind to XO at a single binding site, leading to a more hydrophobic microenvironment for the enzyme's fluorophores. nih.govresearchgate.net Furthermore, molecular docking studies suggest that this compound forms hydrogen bonds with amino acid residues within the hydrophobic cavity of the XO active site. nih.govresearchgate.net

Inhibition of Xanthine Oxidase by this compound

ParameterValueInhibition Type
IC502.93 µMIrreversible, Competitive

Falcipain-2 Inhibition

Falcipain-2 is a cysteine protease found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This enzyme plays a critical role in the degradation of host hemoglobin, which provides essential amino acids for the parasite's growth and development. nih.govfrontiersin.org As such, falcipain-2 is considered a promising target for the development of new antimalarial drugs. nih.gov

Chalcones, the class of compounds to which this compound belongs, have been identified as inhibitors of falcipain-2. nih.gov While specific kinetic data for the inhibition of falcipain-2 by this compound is not extensively detailed in the available literature, computational studies have explored the binding of this compound to the active site of this enzyme. The general mechanism for many falcipain-2 inhibitors involves binding to the active site of the enzyme, thereby preventing it from cleaving its substrate, hemoglobin. nih.gov This leads to a disruption of the parasite's nutrient supply and ultimately its death.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments. nih.gov It is a key enzyme in the melanogenesis pathway, and its inhibition is of interest in the cosmetic and medical fields for the treatment of hyperpigmentation disorders. This compound has been shown to be a potent inhibitor of mushroom tyrosinase. nih.gov

The inhibition of tyrosinase by this compound is complex and depends on the substrate. For the monophenolase activity of tyrosinase, this compound acts as a reversible uncompetitive inhibitor with an inhibition constant (K'i) of 9.95 µM. nih.govresearchgate.net For the diphenolase activity, this compound exhibits a mixed-type inhibition, with both competitive (Ki) and uncompetitive (K'i) components. The Ki value for the diphenolase reaction is 3.30 µM, and the K'i value is 18.75 µM. nih.govresearchgate.net The IC50 values for the inhibition of monophenolase and diphenolase activities are 10.88 µM and 15.20 µM, respectively. nih.gov

Kinetic Parameters of Tyrosinase Inhibition by this compound

Tyrosinase ActivityInhibition TypeKi (µM)K'i (µM)IC50 (µM)
MonophenolaseReversible Uncompetitive-9.9510.88
DiphenolaseMixed-Type3.3018.7515.20

Direct Free Radical Scavenging Activity

This compound is a potent antioxidant, exhibiting a greater free radical scavenging activity than the well-known antioxidant α-tocopherol. nih.gov Its antioxidant properties are attributed to its ability to directly scavenge free radicals, thereby protecting cells from oxidative damage.

The primary mechanism by which this compound scavenges free radicals is believed to be hydrogen atom transfer (HAT). In this process, the this compound molecule donates a hydrogen atom to a free radical, neutralizing it and preventing it from causing further damage. This compound's ability to trap peroxyl radicals has been demonstrated in various studies.

The antioxidant activity of this compound has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific and consistent IC50 values across multiple studies are variable due to different experimental conditions, the collective evidence points to this compound's significant capacity to neutralize these stable free radicals.

Metal Ion Chelation

In addition to its direct free radical scavenging activity, this compound can also exert antioxidant effects through the chelation of metal ions. Transition metals such as iron and copper can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. By chelating these metal ions, this compound can prevent them from participating in these damaging reactions.

Potential Interaction with Ion Channels in Model Lipid Membranes

The interaction of small molecules with ion channels embedded in lipid membranes can modulate their function, leading to various physiological effects. While direct experimental evidence specifically detailing the interaction of this compound with ion channels in model lipid membranes is limited, the physicochemical properties of this compound suggest that such interactions are plausible.

As a lipophilic molecule, this compound can partition into the lipid bilayer of cell membranes. This localization within the membrane could potentially influence the function of nearby ion channels through several mechanisms. These include direct binding to the channel protein, altering the physical properties of the lipid bilayer surrounding the channel (such as fluidity and thickness), or a combination of both. Such interactions could modulate ion channel gating, conductance, and pharmacology. However, further research is required to elucidate the specific interactions between this compound and various ion channels within a lipid membrane environment.

Pharmacological Activities and Mechanistic Insights of Butein in Vitro and in Vivo Preclinical Studies

Anticancer Activity Research

Butein (B1668091), a chalcone (B49325) found in various medicinal plants, has demonstrated significant anticancer properties in a range of preclinical in vitro and in vivo studies. nih.govspandidos-publications.com Research has highlighted its ability to interfere with multiple stages of cancer progression, including proliferation, survival, invasion, and metastasis. nih.gov

Inhibition of Cell Proliferation and Colony Formation

A fundamental aspect of this compound's anticancer activity is its ability to inhibit the growth and proliferation of cancer cells. Studies have consistently shown that this compound suppresses cell viability in a dose- and time-dependent manner across various cancer types. researchgate.netjcancer.orgnih.gov For instance, this compound significantly inhibits the proliferation of acute lymphoblastic leukemia (ALL) cell lines and primary ALL blasts. nih.govresearchgate.net Similar inhibitory effects on cell viability have been documented in oral squamous cell carcinoma (OSCC) cells (CAL27 and SCC9), ovarian cancer cells (A2780 and SKOV3), lung cancer cells (A549), breast cancer cells (MDA-MB-231), and colorectal cancer cells. researchgate.netjcancer.orgnih.govnih.govbohrium.comresearchgate.net

Beyond inhibiting the proliferation of individual cells, this compound also effectively suppresses the ability of cancer cells to form colonies, a key indicator of tumorigenic potential. A dramatic reduction in colony formation has been observed in ovarian, OSCC, lung, and breast cancer cells upon treatment with this compound. nih.govresearchgate.netnih.govnih.govresearchgate.net This effect has also been noted in hepatocarcinoma (SMMC-7721 and HepG2) and cervical cancer (HeLa) cell lines. nih.gov The mechanisms underlying these effects are often linked to the modulation of critical signaling pathways, such as the inhibition of STAT3 and PI3K/Akt/mTOR signaling. researchgate.netmdpi.com

Induction of Apoptosis (Extrinsic and Intrinsic Pathways)

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cells. nih.govnih.govmdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. thermofisher.comnih.gov this compound has been shown to activate both.

In human cervical cancer cells (C-33A and SiHa), this compound triggers apoptosis by engaging both pathways. nih.gov This involves disturbing the mitochondrial transmembrane potential, increasing the release of cytochrome c into the cytosol, and activating caspases. nih.gov Furthermore, this compound downregulates the anti-apoptotic protein Bcl-xL and several inhibitor of apoptosis (IAP) proteins, including X-linked IAP, survivin, and cellular IAP-1. nih.gov

The intrinsic pathway is a primary mechanism for this compound-induced apoptosis in several cancers. In human uveal melanoma cells, this compound's pro-apoptotic effects are mediated via the intrinsic mitochondrial pathway, characterized by increased mitochondrial permeability and the activation of caspase-9 and -3, but not caspase-8 (a key initiator of the extrinsic pathway). mssm.edu Similarly, in papillary thyroid cancer, this compound induces the intrinsic apoptosis pathway. nih.gov In prostate cancer cells, this compound treatment shifts the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) to favor apoptosis and results in the cleavage of Poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov

In OSCC, this compound's apoptotic activity is linked to its ability to promote the ubiquitination and subsequent degradation of Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family. nih.govjcancer.org In breast cancer, the generation of reactive oxygen species (ROS) appears to be a key mechanism in this compound-induced apoptosis. nih.gov

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. This compound has been found to interfere with this process by inducing cell cycle arrest at different phases. In acute lymphoblastic leukemia cells, this compound causes cell cycle arrest at the G1/S transition. nih.gov This is achieved by decreasing the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), which is mediated through the activation of the FOXO3a/p27kip1 signaling pathway. nih.gov In human hepatoma cells (HepG2 and Hep3B) and some breast cancer models, this compound induces arrest at the G2/M phase of the cell cycle. researchgate.netstemcell.comresearchgate.net Studies in ovarian cancer have also shown that this compound treatment leads to increased cell cycle arrest. mdpi.com

Anti-metastatic and Anti-invasive Effects (Migration and Invasion Inhibition)

Metastasis is a major cause of cancer-related mortality, and its prevention is a critical therapeutic goal. acs.orgnih.gov this compound has demonstrated significant anti-metastatic and anti-invasive capabilities in preclinical models. acs.orgnih.gov It effectively inhibits the migration and invasion of cancer cells from various origins, including the bladder, ovary, lung, breast, and colon. nih.govnih.govijpsonline.commdpi.com

The mechanisms behind these effects are multifaceted. This compound has been shown to suppress the expression and activity of key enzymes involved in the degradation of the extracellular matrix, such as matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA). researchgate.netacs.orgnih.gov In bladder cancer, this compound's inhibitory action on migration and invasion is linked to the suppression of the ERK1/2 and NF-kappaB signaling pathways and a potential reversal of the epithelial-mesenchymal transition (EMT), a process critical for metastasis. nih.gov A similar reversal of EMT is suggested in colon cancer cells, where this compound enhances the expression of E-cadherin while suppressing N-cadherin and the transcription factor Snail. ijpsonline.com In hepatoma cells, the inhibition of invasion is mediated through the blockade of the Akt/mTOR/p70S6K pathway. researchgate.net Furthermore, this compound may also hinder metastasis by down-regulating cellular ATP synthesis. acs.orgnih.gov

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been identified as having anti-angiogenic properties. researchgate.netnih.gov It has been shown to inhibit the migration and tube formation of human endothelial progenitor cells, which are crucial steps in the angiogenic process. mdpi.com A key mechanism for this activity is the inhibition of NF-κB, which subsequently suppresses the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and MMP-9, as demonstrated in prostate carcinoma models. mdpi.comnih.gov

Specific Cancer Models Investigated in Preclinical Studies

The anticancer effects of this compound have been investigated across a broad spectrum of cancer types in both in vitro and in vivo preclinical models. In vitro studies have utilized a diverse range of human cancer cell lines, while in vivo validation has been conducted using models such as the chick embryo chorioallantoic membrane (CAM) assay and various xenograft mouse models. nih.govnih.govnih.govnih.gov

Anti-inflammatory Activity Research

This compound, a chalcone found in various plants, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. nih.gov Its mechanisms of action are multifaceted, involving the suppression of key inflammatory molecules, signaling pathways, and cytokine production.

This compound has been shown to effectively inhibit the expression and activity of several pro-inflammatory mediators that are crucial in the inflammatory response. In vitro studies using RAW264.7 macrophage cells revealed that this compound dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS), which in turn suppresses the production of nitric oxide (NO), a key inflammatory molecule. researchgate.net This effect is consistent with findings that this compound can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and iNOS, both of which play major roles in the inflammatory process. caringsunshine.com Furthermore, in human keratinocyte cell lines, this compound was found to inhibit the expression of various pro-inflammatory mediators induced by tumor necrosis factor-alpha (TNF-α). researchgate.net

Table 1: this compound's Effect on Pro-inflammatory Mediators

MediatorModel SystemObserved EffectReference
Inducible Nitric Oxide Synthase (iNOS)RAW264.7 MacrophagesAttenuated expression researchgate.net
Nitric Oxide (NO)RAW264.7 MacrophagesSuppressed production researchgate.net
Cyclooxygenase-2 (COX-2)Animal and in vitro modelsSuppressed activity caringsunshine.com
General Pro-inflammatory MediatorsHaCaT KeratinocytesInhibited TNF-α-induced expression researchgate.net

A primary mechanism for this compound's anti-inflammatory action is its ability to interfere with key intracellular signaling cascades that regulate inflammation. Numerous studies have highlighted its inhibitory effect on the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation. nih.govcaringsunshine.com In lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated a greater ability to inhibit the translocation of NF-κB to the nucleus compared to luteolin. researchgate.net Specifically, in TNF-α-stimulated human keratinocytes, this compound was shown to inhibit the phosphorylation of IKKα/β, a critical step in the activation of the NF-κB pathway. researchgate.net

Beyond NF-κB, this compound also modulates other significant inflammatory pathways. It has been found to suppress the activation of ERK and JNK, which are members of the mitogen-activated protein kinase (MAPK) family. researchgate.net In a preclinical model of colitis, this compound was shown to ameliorate inflammation by regulating the IL-6/STAT3 signaling pathway. wjgnet.comsemanticscholar.org Furthermore, in macrophages, this compound can suppress inflammatory processes by inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. nih.gov

Table 2: Inhibition of Inflammatory Signaling Pathways by this compound

Signaling PathwayModel SystemMechanism of InhibitionReference
NF-κBRAW264.7 Macrophages; HaCaT KeratinocytesInhibited nuclear translocation and IKKα/β phosphorylation researchgate.netresearchgate.net
MAPK (ERK, JNK)HaCaT KeratinocytesSuppressed activation/phosphorylation researchgate.net
IL-6/STAT3IL-10-/- Mice (Colitis model)Regulated pathway activation wjgnet.comsemanticscholar.org
NLRP3 InflammasomeMacrophagesInhibited activation nih.gov

This compound directly impacts the production of cytokines, the signaling proteins that orchestrate the inflammatory response. It has been shown to suppress the expression of key pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). caringsunshine.com In a mouse air pouch model stimulated by carrageenan, treatment with this compound resulted in a marked depletion of TNF-α, IL-1β, and IL-6 levels. nih.gov Similarly, in a mouse model of colitis, this compound administration decreased the expression of IL-6, IL-1β, and interferon-gamma (IFN-γ) in the colon. wjgnet.comsemanticscholar.org In a murine model of lymphedema, this compound was able to prevent swelling by specifically suppressing the production of TNF-α. skku.edu In addition to downregulating pro-inflammatory cytokines, this compound has also been observed to enhance the production of the anti-inflammatory cytokine IL-10. nih.gov

The anti-inflammatory effects of this compound have been validated in several preclinical models of inflammatory diseases. In mouse models, this compound has been shown to effectively suppress carrageenan-induced paw edema and inflammatory cell infiltration. nih.gov Its therapeutic potential was also demonstrated in a mouse model of inflammatory bowel disease, where it ameliorated colitis in IL-10-deficient mice. wjgnet.comsemanticscholar.org In a murine model of acquired lymphedema, this compound administration prevented swelling by targeting TNF-α production. skku.edu Furthermore, this compound has shown protective effects in a rat model of 5-fluorouracil-induced hepatotoxicity, a condition with a significant inflammatory component. nih.gov These findings underscore the potential of this compound as a therapeutic agent for a variety of inflammatory conditions.

Antioxidant Activity Research

This compound exhibits potent antioxidant properties, primarily through its ability to reduce levels of reactive oxygen species (ROS) and enhance endogenous antioxidant defenses. nih.gov

This compound has been consistently shown to reduce the levels of ROS, which are highly reactive molecules that can cause cellular damage and contribute to inflammation. In H9c2 cardiomyoblasts, this compound protected the cells from hydrogen peroxide-induced oxidative stress by inhibiting ROS production. mdpi.com It also effectively decreased ROS generation in human keratinocytes stimulated by the pro-inflammatory cytokine TNF-α. researchgate.net In a model of liver injury, this compound protected hepatic cells by significantly reducing the generation of ROS. nih.gov

The mechanism behind this antioxidant activity involves not only direct radical scavenging but also the activation of protective cellular pathways. semanticscholar.org Studies have shown that this compound can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, which is a key regulator of cellular antioxidant responses. researchgate.net In some cancer cell lines, such as breast cancer, this compound's ability to reduce intracellular ROS levels is linked to the induction of apoptosis, highlighting a unique anti-cancer mechanism. nih.gov While one study in neuroblastoma cells reported that this compound treatment increased ROS to induce apoptosis, the broader consensus from studies on non-cancerous cells and other models points to its role as an ROS scavenger and a suppressor of oxidative stress. semanticscholar.orgnih.gov

Table 3: this compound's Effect on Reactive Oxygen Species (ROS)

Model SystemInducing AgentObserved Effect on ROSReference
H9c2 CardiomyoblastsHydrogen Peroxide (H2O2)Inhibited production mdpi.com
HaCaT KeratinocytesTNF-αDecreased generation researchgate.net
Hepatic CellsToxinsSignificantly reduced generation nih.gov
Breast Cancer Cells(Spontaneous)Reduced levels, leading to apoptosis nih.gov
Mouse MacrophagesLPSSuppressed production researchgate.net

Enhancement of Endogenous Antioxidant Defenses

This compound has been shown in preclinical studies to bolster the body's intrinsic antioxidant systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govnih.gov Activation of Nrf2 is a key mechanism for cellular protection against oxidative stress, as it upregulates the expression of numerous antioxidant and detoxifying enzymes. nih.govnih.gov

Research indicates that this compound can enhance cellular antioxidant defenses by stimulating the Nrf2 pathway, which in turn leads to the upregulation of phase II detoxifying enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov This induction of HO-1 is considered pivotal to this compound's cytoprotective and anti-inflammatory actions in neuronal cells. nih.gov Studies have demonstrated that this compound's ability to up-regulate Nrf2/antioxidant response element (ARE)-mediated HO-1 expression is associated with its protective effects against oxidative damage. nih.gov

Furthermore, this compound treatment has been observed to restore the levels of key endogenous antioxidants. In models of oxidative injury, this compound has been shown to significantly reverse the depletion of cellular glutathione (GSH) and revive the activity of catalase. nih.govresearchgate.net It also boosts GSH biosynthesis by upregulating enzymes such as glutamate-cysteine ligase catalytic subunit (GCLc). nih.gov In H9c2 cardiomyoblasts, this compound pretreatment attenuated the decreased levels of typical antioxidants, including catalase, superoxide dismutase 1 (SOD1), and superoxide dismutase 2 (SOD2), following exposure to hydrogen peroxide. mdpi.com

Mechanisms of Radical Scavenging (e.g., Hydrogen Atom Transfer, Bond Dissociation Energy, Ionization Potential, Highest Occupied Molecular Orbital, Spin Density)

Theoretical and experimental studies have elucidated the direct radical-scavenging mechanisms of this compound. The primary mechanism identified is Hydrogen Atom Transfer (HAT). nih.govmdpi.comresearchgate.netresearchgate.net In this process, the this compound molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

Computational analyses using density functional theory have provided deeper insights into this activity. researchgate.netresearchgate.net Calculations of the Bond Dissociation Energy (BDE) and Ionization Potential (IP) are crucial in determining the antioxidant efficacy of a phenolic compound. A lower BDE for a hydroxyl (-OH) group indicates a greater ease of donating a hydrogen atom. Studies have revealed that the 4'-OH group on the B-ring of the this compound structure is the most active site for this donation, possessing the lowest BDE. researchgate.netresearchgate.net This highlights the B-ring as having a strong hydrogen-donating capability. researchgate.netresearchgate.net The analysis of parameters such as the Highest Occupied Molecular Orbital (HOMO) and spin density further supports the HAT mechanism and the specific reactivity of the catechol moiety on the B-ring. researchgate.net

The reaction between this compound and the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH•) has been analyzed to confirm these findings. The products of this reaction include this compound dimers, which are formed after the initial hydrogen atom transfer, providing evidence for the HAT-mediated antioxidant process. nih.govmdpi.com

Comparative Antioxidant Potency

The antioxidant capacity of this compound has been evaluated in comparison to several other compounds in various preclinical assays.

Studies comparing this compound to its isomer, (S)-butin, have consistently shown that this compound possesses superior antioxidant and anti-ferroptotic activity. mdpi.comnih.gov In multiple antioxidant assays—including the linoleic acid emulsion assay, Fe³⁺-reducing antioxidant power assay, Cu²⁺-reducing antioxidant power assay, and radical-trapping assays (DPPH• and PTIO•)—this compound exhibited higher antioxidant percentages than (S)-butin. nih.govresearchgate.net This difference in potency is attributed to structural distinctions; the isomerization of this compound to (S)-butin involves a cyclization that results in the loss of the 2'-hydroxy group and saturation of the α,β-double bond, which impairs π-π conjugation and reduces antioxidant capacity. mdpi.comnih.gov

This compound has also been shown to be a more effective antioxidant than α-tocopherol (a form of Vitamin E). nih.govresearchgate.net Kinetic studies revealed that this compound had a higher chain-breaking antioxidant activity (k inh = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹) compared to α-tocopherol (k inh = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹). nih.gov Furthermore, theoretical calculations based on Bond Dissociation Energy (BDE) suggest that this compound is a more potent antioxidant than α-tocopherol. researchgate.net Its peroxyl radical trapping stoichiometry was also notably higher (n = 3.7 ± 1.1) compared to that of α-tocopherol (n = 2.0). nih.gov

When compared to homothis compound, this compound demonstrated significantly better antioxidant performance, which is justified by its much lower BDE OH (78.4 ± 0.2 kcal/mol for this compound vs. an estimated 82.6 kcal/mol for homothis compound). nih.gov

Comparative Antioxidant Activity of this compound
CompoundComparison CompoundFindingAssay/Method
This compound(S)-ButinThis compound has superior antioxidant and anti-ferroptotic activity. mdpi.comnih.govDPPH, FRAP, CUPRAC, PTIO, Linoleic acid emulsion nih.govresearchgate.net
This compoundα-TocopherolThis compound shows higher chain-breaking antioxidant activity and is predicted to be more potent. nih.govresearchgate.netInhibited autoxidation kinetics, Bond Dissociation Energy (BDE) calculations nih.govresearchgate.net
This compoundHomothis compoundThis compound exhibits much better antioxidant performance. nih.govBond Dissociation Energy (BDE) measurement nih.gov

Anti-ferroptotic Effects

This compound has demonstrated significant anti-ferroptotic activity, inhibiting a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides (LPO). nih.gov This protective effect is closely linked to its antioxidant capabilities. nih.govmdpi.com

In studies using bone marrow-derived mesenchymal stem cells (BMSCs) treated with the ferroptosis inducer erastin, this compound was shown to effectively inhibit ferroptosis. nih.govresearchgate.net Erastin induces ferroptosis by depleting glutathione and inhibiting glutathione peroxidase 4 (GPX4), leading to the accumulation of cellular LPO. nih.gov this compound treatment was found to prevent this accumulation of LPO in the cellular membrane, as evidenced by reduced fluorescence in C11-BODIPY staining experiments. nih.govmdpi.com

The mechanism underlying this compound's anti-ferroptotic action is believed to be its antioxidant activity, specifically its ability to scavenge lipid-based radicals (LOO•) via the hydrogen atom transfer (HAT) pathway. nih.govmdpi.com By neutralizing these radicals, this compound prevents the propagation of lipid peroxidation, a critical event in the execution of ferroptosis. nih.gov Consequently, this compound-treated cells show higher viability and lower rates of apoptosis compared to cells treated with erastin alone. nih.gov

Comparative studies have also shown that this compound is more effective at inhibiting ferroptosis than its isomer, (S)-butin, a finding that parallels their relative antioxidant potencies. mdpi.comnih.govresearchgate.net

Anti-ferroptotic Effects of this compound in Erastin-Treated BMSCs
AssayObservation in Erastin-Treated CellsEffect of this compound Treatment
C11-BODIPY StainingIntense fluorescence indicating massive LPO accumulation. nih.govReduced fluorescence, indicating prevention of LPO accumulation. nih.govmdpi.com
Flow CytometryLow cell viability and high apoptosis percentage. nih.govHigher cell viability and lower apoptosis. nih.gov

Neuroprotective Activity Research

Attenuation of Neurodegeneration and Neuronal Cell Death

Preclinical research has identified this compound as a compound with significant neuroprotective properties, capable of mitigating processes involved in neurodegeneration and neuronal cell death. nih.gov

In models of glutamate-induced excitotoxicity, a common pathway of neuronal injury, this compound has been shown to markedly reduce the death of mouse hippocampal HT22 cells and primary mouse hippocampal neurons. nih.govresearchgate.net Glutamate-induced toxicity can lead to apoptosis, characterized by DNA fragmentation and the activation of key executioner enzymes like caspase-3. nih.gov this compound treatment has been found to inhibit these apoptotic processes. nih.gov

Furthermore, this compound has demonstrated protective effects in a Caenorhabditis elegans model of Parkinson's disease. In this model, this compound supplementation completely inhibited the neurodegeneration of dopaminergic neurons induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov It also significantly reduced the accumulation of α-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease. nih.gov These findings suggest that this compound can interfere with key pathological events in neurodegenerative disorders.

Protection Against Oxidative Stress in Neuronal Cells

A primary mechanism underlying this compound's neuroprotective activity is its ability to shield neuronal cells from oxidative stress. nih.gov Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage and death in various neurodegenerative conditions. explorationpub.com

Studies have shown that this compound effectively decreases cellular oxidative injury and reduces the production of ROS in neuronal cells challenged with glutamate. nih.govresearchgate.net In both HT22 cells and primary mouse hippocampal neurons, this compound treatment significantly lowered the levels of ROS generated in response to glutamate exposure. nih.govresearchgate.net This direct antioxidant action is a critical component of its neuroprotective profile.

The neuroprotective effects of this compound have been linked to its ability to activate the Nrf2 signaling pathway, which enhances the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov This induction of the cell's own defense mechanisms provides a robust and sustained protection against oxidative insults. nih.gov By reducing ROS levels and bolstering antioxidant defenses, this compound helps preserve neuronal integrity and function in environments of high oxidative stress. nih.gov

Modulation of Neuroinflammatory Responses

This compound has demonstrated significant anti-neuroinflammatory properties in preclinical studies by modulating key signaling pathways involved in the inflammatory cascade. In vitro experiments using BV2 microglia have shown that this compound effectively inhibits the production of pro-inflammatory enzymes and mediators. mdpi.com Its mechanism involves the suppression of the NF-κB signaling pathway, a central mediator of the immune response. ingentaconnect.com This inhibition leads to a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). ingentaconnect.com

Furthermore, this compound treatment has been found to reduce the production and mRNA expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.comingentaconnect.com This broad-spectrum inhibition of inflammatory markers highlights its potent anti-neuroinflammatory capabilities. ingentaconnect.com

A crucial aspect of this compound's neuroprotective and anti-inflammatory action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. ingentaconnect.com this compound upregulates the expression of heme oxygenase 1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory functions, by promoting the nuclear translocation of Nrf2. ingentaconnect.com This activation of the Nrf2/HO-1 axis is mediated through the PI3K/Akt signaling pathway. mdpi.comingentaconnect.com Studies have confirmed that the neuroprotective effects of this compound are positively associated with its induction of HO-1 expression. ingentaconnect.com

Table 1: Effects of this compound on Neuroinflammatory Markers
MarkerEffectSignaling Pathway ImplicatedModel System
iNOS, COX-2Expression InhibitedNF-κBBV2 microglia
NO, PGE2Production DecreasedNF-κBBV2 microglia
TNF-α, IL-1β, IL-6Production & mRNA Expression InhibitedNF-κBBV2 microglia
HO-1Expression IncreasedNrf2/ARE, PI3K/AktHT22 cells, BV2 microglia
Nrf2Nuclear Translocation IncreasedPI3K/AktHT22 cells, BV2 microglia

Effects on Protein Aggregation (e.g., α-Synuclein, Aβ-induced Toxicity)

The aggregation of proteins such as α-synuclein and amyloid-beta (Aβ) is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.gov Small, soluble aggregates of α-synuclein are considered critical species that drive neuroinflammation and disease progression. mdpi.com Preclinical research using the nematode Caenorhabditis elegans as a model organism has provided evidence for this compound's neuroprotective effects related to protein aggregation. nih.gov

In a C. elegans model of Parkinson's disease, dietary supplementation with this compound was shown to inhibit the accumulation of α-synuclein. nih.gov Furthermore, this compound treatment prevented the degeneration of dopaminergic neurons, which are the primary cells affected in Parkinson's disease. nih.gov

In a C. elegans model of Alzheimer's disease, where muscle-specific expression of human Aβ leads to paralysis, this compound supplementation significantly inhibited this Aβ-induced toxicity. nih.gov The protective effect of this compound against Aβ toxicity was found to be dependent on the transcription factor SKN-1, a master regulator of the antioxidant response. nih.gov These findings suggest that this compound can interfere with the pathological processes associated with neurotoxic protein aggregation. nih.gov

Neurotransmitter System Modulation

While direct modulation of neurotransmitter-metabolizing enzymes such as acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) by this compound has not been detailed in the available preclinical studies, evidence points to a protective role within key neurotransmitter systems. nih.govnih.govnih.gov Specifically, this compound has demonstrated a neuroprotective effect on dopaminergic neurons. nih.gov

In a C. elegans model of Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons, this compound treatment prevented the 6-hydroxydopamine (6-OHDA)-induced neurodegeneration of these specific neurons. nih.gov By protecting dopaminergic neurons from damage, this compound helps preserve the integrity of the dopamine system, a critical neurotransmitter pathway for motor control and other functions. This neuroprotective action represents an indirect but significant modulation of the neurotransmitter system. nih.gov

Cognitive Enhancing Effects in Animal Models

Based on the reviewed preclinical studies, there is currently no available information detailing the direct cognitive-enhancing effects of this compound in animal models of cognitive impairment, such as the scopolamine-induced amnesia model. nih.govmdpi.comfrontiersin.org

Anti-adipogenic and Anti-fibrogenic Activities

This compound has been identified as a potent anti-adipogenic compound that inhibits the differentiation of preadipocytes into mature adipocytes. nih.govnih.govnih.gov In vitro studies using 3T3-L1 and C3H10T1/2 preadipocyte cell lines showed that this compound robustly suppresses lipid accumulation. nih.gov This effect is achieved through the down-regulation of key adipogenic markers, including the master regulator peroxisome proliferator-activated receptor γ (PPARγ) and its target genes, such as CCAAT/enhancer-binding protein α (C/EBPα), lipoprotein lipase (LPL), and aP2. nih.gov

The molecular mechanism underlying this compound's anti-adipogenic activity involves the modulation of two critical signaling pathways: the transforming growth factor-β (TGF-β) pathway and the signal transducer and activator of transcription 3 (STAT3) pathway. nih.govnih.gov this compound activates TGF-β signaling, which subsequently suppresses STAT3 signaling. nih.gov This cascade ultimately leads to the inhibition of PPARγ expression and the prevention of adipocyte differentiation. nih.govnih.gov The interaction between these two pathways is required for this compound's action, with evidence suggesting that TGF-β acts as an upstream regulator of STAT3 in this process. nih.gov

In addition to its anti-adipogenic effects, this compound is reported to possess anti-fibrogenic properties. nih.gov Fibrosis is characterized by the excessive deposition of extracellular matrix proteins, a process in which the TGF-β/Smad signaling pathway plays a crucial role. frontiersin.orgnih.gov Given that this compound actively modulates the TGF-β pathway to inhibit adipogenesis, it is plausible that this mechanism also contributes to its anti-fibrotic effects. nih.govnih.gov

Table 2: Mechanistic Insights into this compound's Anti-adipogenic Activity
Signaling Pathway/MoleculeEffect of this compoundDownstream Consequence
TGF-β SignalingActivatedSuppression of STAT3 Signaling
STAT3 SignalingSuppressedInhibition of PPARγ expression
PPARγExpression InhibitedInhibition of Adipocyte Differentiation
C/EBPα, LPL, aP2Expression SuppressedInhibition of Adipogenesis

Anti-microbial and Antiplasmodial Activities

This compound has been reported to possess both antimicrobial and antiplasmodial activities in preclinical evaluations. nih.gov Its antibacterial effects have been noted against several pathogens, including Enterococcus faecalis, Escherichia coli, and Mycobacterium tuberculosis. ingentaconnect.com

A specific molecular mechanism for its antibacterial action has been proposed through in silico and in vitro studies. This compound is predicted to act as a competitive inhibitor of the MurA enzyme (enolpyruvyl UDP-N-acetylglucosamine transferase). ingentaconnect.com This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall in both Gram-positive and Gram-negative bacteria. ingentaconnect.com By blocking the MurA enzyme, this compound can inhibit cell wall formation, leading to bacterial instability and death. ingentaconnect.com In vitro testing confirmed that this compound inhibits the growth of E. faecalis. ingentaconnect.com

In addition to its antibacterial properties, this compound has demonstrated antiplasmodial activity, indicating its potential against the parasites that cause malaria, such as Plasmodium falciparum. nih.gov However, while the activity has been observed, the specific molecular mechanisms through which this compound exerts its effect on Plasmodium parasites have not been fully elucidated in the reviewed literature. mdpi.commalariaworld.org

Other Preclinical Pharmacological Activities (Mechanistic Focus)

Beyond the aforementioned activities, this compound has shown significant anti-cancer effects in preclinical models, particularly in prostate cancer. In vitro studies on human prostate cancer cells (LNCaP and CWR22Rν1) demonstrated that this compound decreases cell viability and induces apoptosis. nih.gov This is achieved through the modulation of multiple signaling pathways critical for cancer cell proliferation and survival. nih.gov

This compound inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt pathway by decreasing the expression of PI3K's regulatory (p85) and catalytic (p110) subunits, which in turn inhibits the phosphorylation of Akt at both Ser473 and Thr308. nih.gov The inhibition of this pathway is a key mechanism for its anti-proliferative effects. nih.gov

Furthermore, this compound suppresses the nuclear factor-kappa B (NF-κB) signaling pathway. It inhibits IκB kinase α (IKKα), which prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation and DNA-binding activity of NF-κB. nih.gov

The induction of apoptosis by this compound is mediated through the activation of caspases. Treatment with this compound leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3, resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov In vivo, the administration of this compound to athymic nude mice with implanted human prostate cancer cells resulted in a significant inhibition of tumor growth and a reduction in serum prostate-specific antigen (PSA) levels. nih.govresearchgate.net

Anti-diabetic Effects

Preclinical studies have demonstrated the potential of this compound as an anti-diabetic agent, with research highlighting its influence on glucose metabolism and relevant signaling pathways.

In Vitro and in Silico Evidence: Initial computational analyses predicted this compound as a potential anti-diabetic compound due to its regulatory action on Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) nih.gov.

In Vivo Findings: In a study utilizing a high-glucose-diet model of diabetes in the model organism Caenorhabditis elegans, this compound supplementation markedly improved survival. This protective effect was found to be dependent on the transcription factors DAF-16 and SKN-1 nih.gov.

Further investigations in diabetic-induced rat models have shown that this compound can effectively control blood glucose levels. Gene expression analysis in these models suggested that the anti-diabetic action of this compound is mediated through the downregulation of PPAR-γ nih.gov. Histopathological examination of tissues from these rats indicated no toxic activity associated with this compound administration nih.gov.

Model Organism/SystemStudy TypeKey FindingsProposed Mechanism of Action
Diabetic Induced Rat ModelIn VivoEffectively controlled blood glucose levels. No observed toxicity in tissue samples.Downregulation of PPAR-γ.
Caenorhabditis elegans (High-Glucose-Diet Model)In VivoMarkedly improved survival.Dependent on DAF-16 and SKN-1 transcription factors.

Hepatoprotective Effects

This compound has demonstrated significant protective effects on the liver in preclinical models of non-alcoholic steatohepatitis (NASH) and alcohol-induced liver damage.

In Vitro Studies: In studies using the human hepatic stellate cell line LX-2, this compound was found to reduce inflammatory and fibrotic responses nih.gov. In palmitic acid-induced HepG2 human hepatocellular carcinoma cells, this compound effectively attenuated lipid-induced oxidative stress nih.gov. Furthermore, this compound has been shown to protect both hepatic stellate cells and HepG2 cells from ethanol-induced toxicity by inhibiting the production of reactive oxygen species (ROS) nih.gov.

In Vivo Research: In a leptin-deficient mouse model of NASH, this compound treatment led to a significant improvement in glucolipid metabolism, as well as a reduction in hepatic inflammation and liver fibrosis nih.gov. Histopathological analysis confirmed that this compound treatment alleviated lipid droplet accumulation, inflammation, and hepatocyte ballooning in the liver nih.gov. The protective effects of this compound in this model are believed to be mediated through the modulation of the PDE4/cAMP/p-CREB signaling pathway nih.govnih.gov.

Another study highlighted that the hepatoprotective activity of this compound observed in vivo is likely mediated by its antioxidant properties nih.gov. In models of ethanol-induced activation of hepatic stellate cells, a key event in liver fibrosis, this compound was found to inhibit this activation through multiple signaling pathways, including TGF-β, NFκB, p38, and JNK nih.gov.

Model SystemStudy TypeConditionKey FindingsProposed Mechanism of Action
Leptin-deficient (ob/ob) miceIn VivoNon-alcoholic steatohepatitis (NASH)Ameliorated glucolipid metabolism dysregulation, reduced hepatic inflammation and fibrosis.Modulation of the PDE4/cAMP/p-CREB signaling pathway.
Rat Hepatic Stellate Cells (HSCs) and HepG2 cellsIn VitroEthanol-induced activationInhibited HSC activation, protected against ethanol (B145695) toxicity, and reduced ROS production.Inhibition of TGF-β, NFκB, p38, and JNK signaling pathways.
Palmitic acid-induced HepG2 and LX-2 cellsIn VitroLipotoxicity and inflammationAttenuated lipid-induced oxidative stress and reduced inflammatory and fibrotic responses.-

Anti-thrombotic Effects

While this compound has been traditionally used for thrombotic diseases, specific preclinical studies focusing on its direct anti-thrombotic, anti-platelet, or anticoagulant effects are limited in the currently available literature nih.gov. Flavonoids, as a class of compounds to which this compound belongs, have been noted for their potential to inhibit platelet aggregation nih.gov. However, direct evidence and mechanistic studies on this compound's role in thrombosis are not extensively documented.

Effects on Bone Health

This compound has shown promising effects on bone health by promoting bone formation and inhibiting bone resorption in preclinical models.

In Vitro Findings: Studies have demonstrated that this compound promotes the lineage commitment of mouse primary bone marrow-derived mesenchymal stem cells (mBMSCs) into osteoblasts, while simultaneously suppressing their differentiation into adipocytes in a dose-dependent manner nih.govresearchgate.net. This osteo-anabolic effect was also confirmed in human primary BMSCs nih.govnih.gov.

At the molecular level, this compound significantly upregulates the mRNA expression of osteoblast-related genes and downregulates the expression of genes related to adipocytes nih.gov. The mechanism underlying this compound-induced osteogenesis has been attributed to the activation of the ERK1/2 signaling pathway nih.govnih.govresearchgate.net.

In addition to promoting bone formation, this compound has been reported to inhibit receptor activator of nuclear factor-kappaB (NF-κB) ligand (RANKL)-induced osteoclastogenesis, a key process in bone resorption nih.gov.

Model SystemStudy TypeEffectKey FindingsProposed Mechanism of Action
Mouse and Human Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)In VitroOsteogenesisPromoted differentiation into osteoblasts; suppressed differentiation into adipocytes.Activation of the ERK1/2 signaling pathway.
--OsteoclastogenesisInhibited RANKL-induced osteoclastogenesis.-

Longevity Phenotypes and Age-Related Disease Risk in Model Organisms

Research in the model organism Caenorhabditis elegans has provided insights into the potential of this compound to promote longevity and mitigate the risks of age-related diseases.

In Vivo Studies in C. elegans : Dietary supplementation with this compound has been shown to significantly increase the mean lifespan of C. elegans from 22.7 days to 25.0 days nih.govnih.gov. This extension in lifespan is accompanied by an increased resistance to oxidative stress nih.gov. However, this longevity phenotype comes with a trade-off of reduced fertility nih.gov.

Genetic analyses have revealed that the lifespan-extending effect of this compound requires the autophagic protein BEC-1 and the transcription factor DAF-16, which are key regulators of stress response and aging nih.govresearchgate.net. This compound treatment was observed to induce the nuclear localization of DAF-16 and the expression of its downstream target genes, hsp-16.2 and sod-3, in long-lived animals nih.gov.

Furthermore, this compound has demonstrated preventive effects in models of several age-related diseases:

Alzheimer's Disease Model: this compound treatment significantly delayed the paralysis caused by the accumulation of amyloid-beta in muscle tissue, an effect dependent on the transcription factor SKN-1 nih.gov.

Parkinson's Disease Model: In a model of Parkinson's disease, this compound supplementation completely inhibited dopaminergic neurodegeneration and significantly reduced the accumulation of α-synuclein nih.gov.

These findings suggest that this compound may act as a novel nutraceutical compound with the potential to influence aging and age-related diseases nih.gov.

Model OrganismStudy TypeKey FindingsMechanistic Insights
Caenorhabditis elegansIn VivoIncreased mean lifespan and resistance to oxidative stress.Requires BEC-1 and DAF-16; induces nuclear localization of DAF-16 and expression of its target genes.
Delayed paralysis in an Alzheimer's disease model.Dependent on SKN-1.
Inhibited dopaminergic neurodegeneration and α-synuclein accumulation in a Parkinson's disease model.-

Structure Activity Relationship Sar Studies of Butein and Its Analogs

Impact of Hydroxyl Group Positions and Number on Biological Activities

The presence and position of hydroxyl groups are critical determinants of butein's biological activities, particularly its antioxidant properties. mdpi.com This compound (B1668091) itself has four hydroxyl groups located at positions 2', 3, 4, and 4'. nih.gov Studies on chalcones, in general, indicate that hydroxyl groups significantly enhance antioxidant activity. rsc.orgmdpi.com For instance, the presence of catechol groups (two adjacent hydroxyl groups) is often associated with potent antioxidant effects. researchgate.net

Variations in the number and position of hydroxyl groups in this compound analogs can lead to differential biological outcomes. While the 2'-hydroxyl group in 2'-hydroxy-chalcones can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, potentially limiting its direct interaction with radicals, other hydroxyl groups on rings A and B are crucial for antioxidant activity. mdpi.com Comparative studies with chalcone (B49325) analogs having different hydroxylation patterns have shown varying degrees of activity, highlighting the importance of the specific substitution pattern. For example, 2,4,2',5'-tetrahydroxychalcone, with a different arrangement of hydroxyl groups compared to this compound, showed weaker inhibition of xanthine (B1682287) oxidase, suggesting that the precise positioning of these groups is vital for optimal activity against this enzyme. mdpi.com

Role of Chalcone Core Structure in Activity

The fundamental chalcone core, a 1,3-diaryl-2-propen-1-one system, is the central scaffold from which this compound and its analogs are derived. nih.govnih.gov This α,β-unsaturated carbonyl system is crucial for the diverse biological activities exhibited by chalcones. mdpi.com The conjugated system allows for various molecular interactions, including Michael addition reactions, which can be important for activity against certain biological targets.

SAR studies consistently demonstrate that the chalcone core is indispensable for the characteristic activities of this compound and its derivatives. Modifications or disruptions to this core structure typically lead to a significant reduction or complete loss of biological activity. The two aromatic rings (A and B) linked by the α,β-unsaturated carbonyl linker provide a versatile platform for substitution, allowing for the fine-tuning of properties and interactions with biological macromolecules. nih.gov The trans isomer of the chalcone core is generally considered more thermodynamically stable and is the prevalent form found in many bioactive chalcones, including this compound. nih.gov

Computational Approaches in SAR (e.g., Density Functional Theory, Molecular Docking, Quantitative Structure-Activity Relationships)

Computational methods play a significant role in modern SAR studies of this compound and its analogs, providing insights into electronic structure, molecular interactions, and predicting biological activity. aaup.edunih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and properties of this compound and its analogs. aaup.edunih.gov These studies can provide information about parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, which are relevant to understanding reactivity and interactions. aaup.edunih.gov For instance, DFT can help in understanding the stability and reactivity of different this compound conformers and how these relate to their biological function. nih.gov

Molecular Docking: Molecular docking simulations are widely employed to predict the binding modes and affinities of this compound and its analogs to target proteins. aaup.edunih.govmdpi.comresearchgate.netmdpi.com By simulating the interaction between the ligand (this compound or analog) and the receptor (e.g., enzyme active site, protein binding pocket), docking studies can identify key residues involved in binding and estimate binding energies. mdpi.comnih.govnih.govresearchgate.net This information is invaluable for understanding the molecular basis of activity and guiding the design of more potent inhibitors or binders. For example, molecular docking studies have been used to investigate this compound's interaction with enzymes like xanthine oxidase and proteins like human ACE2 receptor, highlighting specific hydrogen bonding and hydrophobic interactions. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish mathematical models that correlate structural descriptors of a series of compounds with their biological activities. aaup.edunih.govresearchgate.netsrmist.edu.in By analyzing a set of this compound analogs with known activities, QSAR models can identify the physicochemical and structural features that are most important for activity. srmist.edu.in These models can then be used to predict the activity of new, unsynthesized analogs, thereby reducing the need for extensive experimental testing. srmist.edu.in QSAR studies often utilize various molecular descriptors, including electronic, steric, and lipophilic parameters. srmist.edu.in

These computational approaches, often used in combination, provide a powerful toolkit for understanding the complex relationship between the structure of this compound analogs and their biological activities, facilitating the rational design of improved compounds. aaup.edunih.govresearchgate.net

Influence of Substituents on Molecular Interactions and Biological Targets

The biological activity of this compound analogs is significantly influenced by the nature, position, and number of substituents on the chalcone core. nih.govrsc.org Beyond the crucial hydroxyl groups, other substituents can modulate a compound's lipophilicity, electronic properties, and steric bulk, thereby affecting its ability to interact with biological targets and permeate cell membranes. srmist.edu.in

Introducing different functional groups, such as methoxy (B1213986), halogens, or alkyl groups, to the aromatic rings can alter the potency and specificity of this compound analogs. mdpi.comcore.ac.uk For instance, the introduction of methoxy groups can impact the antioxidant activity and interactions with enzymes. researchgate.netnih.gov Halogen substituents can influence lipophilicity and potentially form halogen bonds with target proteins. core.ac.ukacs.org The position of these substituents is equally important; changes in substitution patterns, even with the same functional group, can lead to drastic differences in activity due to altered binding modes or metabolic stability. mdpi.comacs.org

Substituents can influence the compound's ability to engage in key molecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions, with amino acid residues in the binding sites of target proteins. mdpi.comresearchgate.netnih.gov Computational studies, particularly molecular docking, are instrumental in visualizing and quantifying these interactions for different analogs. mdpi.comresearchgate.netnih.gov By systematically varying substituents and evaluating their effects on biological activity and molecular interactions, SAR studies provide valuable insights for optimizing the therapeutic potential of this compound-based compounds. mdpi.comkoreascience.krnih.gov

Interactive Data Table: Illustrative Examples of Chalcone Analog Activity

Compound NameStructural Feature Variation (Relative to this compound)Biological Activity ExampleNotesSource
This compound-Xanthine Oxidase Inhibition (IC₅₀)IC₅₀ = 2.93 µM mdpi.com
2,4,2',5'-TetrahydroxychalconeDifferent hydroxyl group positions on ring AXanthine Oxidase Inhibition (IC₅₀)Weaker inhibition (IC₅₀ = 16.3 µM) compared to this compound. mdpi.com
Chalcone 4bTwo hydroxyl substituents on ring BDPPH radical scavengingHigh activity (82.4%) mdpi.com
Chalcone 3cMethoxymethylene on ring A, three methoxy on ring BLOX inhibition (IC₅₀)Most promising LOX inhibitory activity (IC₅₀ = 45 µM) among tested. mdpi.com

Advanced Research Methodologies for Butein Analysis

Spectroscopic Techniques in Butein (B1668091) Research

Spectroscopic methods are fundamental for identifying and characterizing this compound, providing insights into its molecular structure and behavior. UV-Vis spectrophotometry is commonly used to analyze this compound, examining its spectra in various solvents and at different pH values. jst.go.jpnih.gov Changes in pH can dramatically affect the spectral shape of this compound, with a red-shift observed in basic solutions due to ionization of the molecule. jst.go.jp This pH sensitivity is a crucial consideration in biochemical experiments and cell cultures. jst.go.jp

Infrared (IR) spectroscopy provides information about the functional groups present in this compound, with observed vibrational signals confirming its chemical structure. eco-vector.comresearchgate.net Mass spectrometry (MS), often coupled with chromatographic techniques, is essential for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the analysis of its metabolites or reaction products. eco-vector.comresearchgate.netnih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule. eco-vector.comresearchgate.netacs.orgmedchemexpress.comchemicalbook.com

Chromatographic Methods for this compound Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative determination of this compound from plant extracts or synthesis mixtures. High-Performance Liquid Chromatography (HPLC) is widely applied for the analysis of this compound, allowing for its separation from other flavonoids and chalcones. eco-vector.comjst.go.jpnih.gov Reversed-phase HPLC is used to assess the structural stability of this compound, revealing that it can be unstable in general culture media compared to butin, its tautomer. jst.go.jpnih.gov Chiral HPLC has been employed to separate the enantiomers of butin, which is structurally related to this compound and can exist as R- and S-isomers. jst.go.jpnih.gov

HPLC coupled with mass spectrometry (HPLC-MS or LC-MS) provides a powerful combination for both separation and identification, allowing for the qualification and quantitation of this compound in complex samples like rabbit plasma. nih.govlcms.cz Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-ESI-Q-TOF-MS) has been used to analyze this compound's reaction products, such as dimers formed during antioxidant processes. researchgate.netmdpi.com Thin-layer chromatography (TLC) is also used, often in preparative scale, for the isolation of this compound from plant extracts before further analysis. nih.govresearchgate.net

HPLC is also used for the quantitative determination of this compound in plant raw materials, with identification carried out by comparing retention times with a standard sample. eco-vector.com

Electrochemical Methods for Antioxidant Activity Evaluation

Electrochemical methods, particularly cyclic voltammetry (CV) and square wave voltammetry, are valuable for studying the redox behavior of this compound and evaluating its antioxidant activity. cecri.res.inresearchgate.netnih.govnih.govnih.gov These techniques can reveal the electron transfer reactions involving the electroactive hydroxyl groups of this compound, particularly the catecholic group in the B-ring, which is known to be an active site for scavenging free radicals. researchgate.netnih.govconicet.gov.ar

Cyclic voltammetry studies on this compound at glassy carbon electrodes in buffer solutions of different pH values have shown that the oxidation peak corresponds to a 2-electron, 2-proton oxidation of the 3,4-dihydroxy group in the B ring, forming a corresponding quinone species. researchgate.net The electrochemical process can exhibit quasi-reversible behavior and be controlled by a mix of adsorption and diffusion, depending on the this compound concentration. researchgate.net Square wave voltammetry can be used for a detailed thermodynamic and kinetic characterization of this compound's surface redox couple. researchgate.net

Electrochemical studies have demonstrated that this compound exhibits reversible redox behavior attributed to its catecholic OH group. nih.gov This redox functionality makes this compound suitable for electrochemical sensor applications. cecri.res.innih.govnih.govnih.gov

Cellular and Biochemical Assays for Mechanistic Elucidation

Cellular and biochemical assays are crucial for understanding the biological mechanisms underlying this compound's effects. Cellular assays are used to evaluate this compound's impact on cell viability, proliferation, cell cycle progression, and apoptosis in various cell lines, including cancer cells. mdpi.comnih.govspandidos-publications.comijpsonline.comspandidos-publications.com For example, this compound has been shown to inhibit cell growth and induce apoptosis in acute lymphoblastic leukemia cells and human ovarian cancer cells. mdpi.comnih.gov Cellular assays can also investigate this compound's effects on cell migration and invasion. mdpi.comijpsonline.com

Biochemical assays are employed to study this compound's interactions with specific enzymes and signaling pathways. This compound is known to inhibit various enzymes, including protein tyrosine kinases like EGFR and p60c-src, cAMP-specific phosphodiesterase (PDE4), 5-lipoxygenase, angiotensin-converting enzyme, and xanthine (B1682287) oxidase. stemcell.comselleckchem.commdpi.comchemfaces.comstemcell.commedchemexpress.com Enzyme inhibition kinetics, such as determining IC₅₀ values, are often assessed using biochemical assays. stemcell.comselleckchem.commdpi.comspandidos-publications.comstemcell.commedchemexpress.com

Assays investigating signaling pathways, such as Western blotting and reporter gene assays, are used to determine how this compound affects key cellular processes. This compound has been shown to modulate pathways like NF-κB, AP-1, Akt, STAT3, ERK1/2, and the PI3K pathway. stemcell.comselleckchem.commdpi.comnih.govspandidos-publications.comijpsonline.commdpi.com For instance, this compound inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα. stemcell.comselleckchem.com It also affects the STAT3 pathway by inhibiting upstream kinases like c-Src and Janus-activated kinase 2. selleckchem.com Cellular and biochemical assays collectively provide evidence for this compound's mechanisms of action at the molecular and cellular levels.

Cell-based assays have shown that this compound can induce cell cycle arrest, for example, at the G1/S transition in acute lymphoblastic leukemia cells by decreasing the expression of cyclin E and CDK2. nih.gov In human ovarian cancer cells, this compound inhibited cell proliferation, migration, and invasion, and induced cell cycle arrest and apoptosis. mdpi.com

Biochemical assays have demonstrated this compound's antioxidant properties through various mechanisms, including radical scavenging (e.g., DPPH•, peroxyl radical) and metal ion chelation (ferrous and copper ions). selleckchem.comstemcell.comresearchgate.net Assays like the linoleic acid emulsion assay, Fe³⁺-reducing antioxidant power assay, and Cu²⁺-reducing antioxidant power assay are used to quantify this compound's antioxidant capacity. mdpi.com

In silico Approaches for Target Prediction and Mechanism Studies

Computational or in silico methods play an increasingly important role in this compound research, allowing for the prediction of potential biological targets, the study of interaction mechanisms, and the screening of compound libraries. Molecular docking is a widely used in silico technique to predict the binding affinity and interaction modes of this compound with target proteins. mdpi.commdpi.comnih.govsmsjournals.comnih.govrsc.org This approach can provide insights into how this compound inhibits enzymes or interacts with receptors at the atomic level. mdpi.comnih.gov

Molecular docking studies have been used to examine this compound's inhibitory potential on enzymes like xanthine oxidase and falcipain-2. mdpi.commdpi.com Docking to xanthine oxidase revealed that this compound forms hydrogen bonds with amino acid residues in the active site, suggesting a competitive inhibition mechanism. mdpi.com In silico studies have also explored this compound's potential to bind to the human ACE2 receptor, a target for SARS-CoV-2 entry, suggesting it as a possible candidate for interfering with viral entry. nih.gov Docking to SIRT1, an enzyme involved in neurodegeneration, showed that this compound can bind to its activator-binding sites. rsc.org

Other in silico approaches, such as density functional theory (DFT) calculations, are used to study the electronic properties of this compound, including its highest occupied molecular orbital (HOMO), ionization potential (IP), and bond dissociation energy (BDE), which are relevant to its antioxidant activity. researchgate.netsmsjournals.com Theoretical studies based on BDE and IP calculations have suggested that this compound may be a more effective antioxidant than α-tocopherol. conicet.gov.arresearchgate.net Network pharmacology, an in silico approach, has been used to predict this compound's potential targets and signaling pathways involved in conditions like bone cancer pain, suggesting involvement of pathways like hypoxia-inducible factor, NF-kappa B, and angiogenesis. nih.gov Computational studies, including molecular dynamics simulations, can further refine the understanding of this compound's interactions and stability. medchemexpress.comnih.gov

Future Research Directions and Translational Perspectives for Butein

Elucidation of Novel Molecular Targets and Signaling Pathways

While butein (B1668091) is known to interact with several molecular targets and signaling pathways, further research is needed to fully elucidate its complex mechanisms of action. Studies have indicated that this compound can modulate pathways such as NF-κB, STAT3, ERK, JNK, Akt, and p38, influencing processes like cell survival, proliferation, migration, invasion, and angiogenesis semanticscholar.orgmdpi.comnih.gov. For instance, this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells by modulating ERK signaling semanticscholar.orgmdpi.com. It has also been reported to inhibit STAT3 phosphorylation, leading to PARP cleavage and cell death in certain cancer cell lines researchgate.netmdpi.com. In the context of bone health, this compound promotes the differentiation of bone marrow-derived stem cells into osteoblasts by activating the ERK1/2 signaling pathway mdpi.com. Furthermore, this compound has been found to inhibit angiogenesis by targeting the AKT/mTOR pathway in endothelial progenitor cells nih.gov. Research into novel this compound derivatives is also exploring their impact on pathways like PI3K/AKT signaling in breast cancer cells nih.gov. Future studies should aim to identify additional direct binding partners and downstream effectors of this compound, utilizing advanced proteomic and genomic approaches to construct comprehensive network maps of this compound's cellular influence. Understanding these intricate molecular interactions is crucial for predicting this compound's effects in different physiological and pathological contexts and for identifying potential biomarkers of response.

Investigation of this compound's Role in Specific Disease Models (Preclinical Focus)

Preclinical studies have demonstrated this compound's potential therapeutic effects in a range of diseases, including various cancers, inflammatory conditions, cardiovascular diseases, and metabolic disorders researchgate.net. Investigations have shown this compound's efficacy in inhibiting the growth of hepatocellular carcinoma xenografts in nude mice ijbs.com. In models of neurodegenerative diseases, this compound has shown neuroprotective effects and the ability to inhibit dopaminergic neurodegeneration and alpha-synuclein (B15492655) accumulation in a Parkinson's disease model nih.gov. This compound has also been explored for its potential in treating age-related diseases, showing positive effects on lifespan and resistance to oxidative stress in Caenorhabditis elegans models nih.gov. Future preclinical research should expand to investigate this compound's effects in more complex and clinically relevant disease models, including genetically engineered mouse models that better mimic human disease progression and heterogeneity. Studies are needed to explore this compound's impact on specific disease subtypes and at different stages of disease development. For example, research is ongoing to investigate this compound's potential in advanced metastatic thyroid cancer, focusing on its effects on epithelial-mesenchymal transition (EMT) and cancer stem cells scientificarchives.com. Evaluating this compound's efficacy in models of chronic inflammatory diseases and other conditions where oxidative stress and inflammation play a key role is also a critical future direction.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Advancing the understanding of this compound's mechanisms requires the development and utilization of more sophisticated in vitro and in vivo models. While traditional 2D cell cultures and basic xenograft models have provided valuable initial insights, future research should incorporate advanced models such as 3D cell cultures, organoids, and microfluidic systems that better recapitulate the tumor microenvironment and tissue architecture mdpi.com. These models can offer a more accurate representation of cellular responses and interactions. In in vivo studies, utilizing patient-derived xenografts (PDX) and syngeneic models can provide more clinically relevant data on this compound's efficacy and its effects on the immune system btsresearch.com. Furthermore, the application of advanced imaging techniques, such as high-resolution microscopy and in vivo imaging modalities (e.g., PET, MRI), can enable real-time monitoring of this compound distribution, target engagement, and downstream effects in living systems por-journal.com. Integrating 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics) with these advanced models will provide a more comprehensive view of this compound's impact at the molecular level.

Exploration of this compound in Combination Therapies (Preclinical Context)

Given the complex nature of many diseases, particularly cancer and chronic inflammatory conditions, exploring this compound's potential in combination therapies is a promising future research avenue. Preclinical studies have begun to investigate this compound in combination with other therapeutic agents. For example, a combination of this compound and frondoside-A has shown additive anti-cancer effects on tumor cell viability, colony growth, and invasion in lung and breast cancer cell lines, and synergism on endothelial cell migration researchgate.netnih.govmdpi.comresearchgate.net. Future research should systematically evaluate this compound in combination with standard-of-care treatments, targeted therapies, and immunotherapies in relevant preclinical models. These studies should aim to identify synergistic interactions, understand the underlying mechanisms of these combinations, and assess potential for reducing toxicity or overcoming resistance to existing drugs. Exploring combinations in various disease models will be crucial to determine the most effective therapeutic strategies involving this compound.

Methodological Advancements in this compound Research

Advancements in research methodologies are essential to accelerate the investigation of this compound. This includes developing improved methods for this compound extraction, purification, and synthesis to ensure the availability of high-quality compound for research wjpr.netmdpi.com. Developing standardized protocols for in vitro and in vivo studies will enhance reproducibility and comparability of results across different laboratories. The application of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties nih.govnih.gov. Furthermore, utilizing high-throughput screening methods can facilitate the rapid evaluation of this compound and its derivatives against a wide range of targets and in various cellular models. Methodological advancements in analyzing complex biological data generated from 'omics' technologies and advanced imaging will also be critical for extracting meaningful insights into this compound's effects.

Q & A

Q. What are the primary molecular mechanisms through which butein exerts its anticancer effects?

this compound induces apoptosis and inhibits proliferation via multiple pathways, including activation of FOXO3a/p27kip1 signaling (cell cycle arrest) , suppression of AKT/ERK/p38 MAPK phosphorylation (enhancing cisplatin sensitivity) , and mitochondrial-mediated apoptosis (cytochrome c release, caspase-9 activation) . Key methodologies include:

  • MTT assays for viability measurement .
  • Flow cytometry with Annexin V/PI staining for apoptosis quantification .
  • Western blotting to track protein expression (e.g., p27kip1, Bcl-2 family proteins) .

Q. How does this compound modulate oxidative stress and inflammation in cellular models?

this compound acts as a potent antioxidant by chelating metal ions (Fe²⁺/Cu²⁺), scavenging free radicals (DPPH assay, IC₅₀ = 9.2 μM), and inhibiting xanthine oxidase (IC₅₀ = 5.9 μM) . It also suppresses TNF-α-induced CCL2 release, reducing inflammation via NF-κB pathway inhibition . Standard methods include:

  • DPPH/ABTS assays for radical scavenging activity.
  • ELISA for cytokine profiling (e.g., CCL2) .

Q. What in vitro assays are most reliable for evaluating this compound’s dose-dependent effects?

  • MTT/resazurin assays for IC₅₀ determination (e.g., IC₅₀ = 5.8 μM in MDA-MB-231 cells after 48 h ).
  • Colony formation assays to assess long-term proliferation inhibition.
  • Caspase-3/9 activity kits for apoptosis pathway validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across cancer cell lines?

Discrepancies arise from cell-type specificity (e.g., IC₅₀ = 1.8 μM in MDA-MB-468 vs. 5.4 μM in MDA-MB-231 at 72 h ), assay duration, and culture conditions. Mitigation strategies include:

  • Standardizing protocols (e.g., serum concentration, incubation time).
  • Combining orthogonal assays (e.g., ATP luminescence + trypan blue exclusion).
  • Meta-analysis of existing data to identify confounding variables .

Q. What experimental designs are optimal for elucidating this compound’s dual role as a PDE4 inhibitor and SIRT1 activator?

this compound inhibits PDE4 (IC₅₀ = 10.4 μM) while activating SIRT1, complicating mechanistic studies . Recommended approaches:

  • Knockdown/overexpression models (e.g., siRNA-SIRT1) to isolate pathways.
  • cAMP/GloSensor assays to quantify PDE4 activity.
  • Molecular dynamics simulations to study SIRT1-butein binding .

Q. How can molecular docking guide the rational design of this compound derivatives with improved efficacy?

DFT-based docking (e.g., B3LYP/6-311++G(d,p) method) reveals this compound’s interactions with targets like 1OG6 (binding energy = −8.2 kcal/mol) . Strategies include:

  • Pharmacophore modeling to identify critical substituents (e.g., hydroxyl groups).
  • ADMET prediction to optimize bioavailability and reduce toxicity.

Q. What methodologies validate this compound’s specificity for cancer cells over normal cells?

this compound shows selectivity (e.g., no cytotoxicity in retinal pigment epithelial cells at 30 μM ). Validation tools:

  • Comparative transcriptomics (cancer vs. normal cells).
  • Primary cell co-cultures to assess off-target effects.
  • In vivo xenograft models with toxicity profiling (e.g., liver/kidney function).

Q. How do researchers address conflicting data on this compound’s role in kinase inhibition versus antioxidant activity?

this compound inhibits EGFR (IC₅₀ = 16 μM) and scavenges ROS, creating potential crosstalk . Approaches:

  • Kinase activity assays (e.g., radioactive ATP incorporation) paired with ROS detection kits .
  • Pathway enrichment analysis (RNA-seq) to identify dominant mechanisms.

Methodological Considerations

  • Statistical rigor : Use one-way ANOVA with post-hoc tests (e.g., Dunnett’s) for multi-group comparisons .
  • Reproducibility : Detailed experimental sections with SOPs (e.g., Beilstein Journal guidelines) .
  • Data interpretation : Address literature gaps by aligning findings with existing hypotheses (e.g., this compound’s role in diabetes/Alzheimer’s via AGE inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.